molecular formula C21H21N3O4 B15620957 ML381

ML381

Numéro de catalogue: B15620957
Poids moléculaire: 379.4 g/mol
Clé InChI: JMYDHMCYZKRDPD-AWEZNQCLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

ML381 is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-14(19-9-4-5-10-22-19)24(3)21(26)20-12-18(28-23-20)13-27-17-8-6-7-16(11-17)15(2)25/h4-12,14H,13H2,1-3H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYDHMCYZKRDPD-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N(C)C(=O)C2=NOC(=C2)COC3=CC=CC(=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=N1)N(C)C(=O)C2=NOC(=C2)COC3=CC=CC(=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of ML381

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML381 is a potent and highly selective antagonist of the muscarinic acetylcholine (B1216132) receptor subtype 5 (M5). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling consequences, and the experimental methodologies used for its characterization. Quantitative data on its binding affinity and functional potency are presented, along with detailed protocols for key in vitro assays. Visual diagrams are included to illustrate the relevant signaling pathways and experimental workflows, offering a complete resource for researchers in pharmacology and drug development.

Introduction

This compound, also known as VU0488130, has been identified as a selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor.[1] Muscarinic receptors, a class of G-protein coupled receptors (GPCRs), are crucial for mediating the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems.[2] The M5 subtype, in particular, is of significant interest due to its restricted expression in the central nervous system, where it is implicated in the modulation of dopamine (B1211576) release and neuronal excitability.[3][4] The selectivity of this compound for the M5 receptor over the other four muscarinic subtypes (M1-M4) makes it a valuable tool for elucidating the physiological and pathological roles of M5 and a potential lead compound for the development of novel therapeutics.[1][5]

Core Mechanism of Action: Orthosteric Antagonism of the M5 Receptor

This compound functions as a competitive antagonist at the orthosteric binding site of the M5 muscarinic acetylcholine receptor.[5] The orthosteric site is the same binding site as the endogenous ligand, acetylcholine. By occupying this site, this compound prevents acetylcholine from binding and activating the receptor, thereby inhibiting its downstream signaling cascade.[6]

M5 Receptor Signaling Pathway

The M5 muscarinic receptor is a Gq/11-coupled GPCR.[7][8] Upon activation by an agonist like acetylcholine, the receptor undergoes a conformational change that activates the associated heterotrimeric G-protein, Gq/11.[9][10] This activation leads to the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq subunit then stimulates the enzyme phospholipase C (PLC).[11]

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8]

  • Inositol 1,4,5-trisphosphate (IP3): IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[4] This increase in intracellular calcium concentration is a key signaling event that can be measured to assess receptor activation.

  • Diacylglycerol (DAG): DAG remains in the cell membrane and, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC). PKC, in turn, phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.

This compound, by blocking the initial binding of acetylcholine, prevents this entire signaling cascade from being initiated.

Quantitative Data

The following table summarizes the key quantitative parameters that define the potency and selectivity of this compound for the human M5 muscarinic acetylcholine receptor.

ParameterValueSpeciesAssay TypeReference
IC50 450 nMHumanFunctional Antagonism (Calcium Mobilization)[1][5][12]
Ki 340 nMHumanRadioligand Binding ([3H]NMS Competition)[1][5][13]
Selectivity >30 µM (IC50 for M1-M4)HumanFunctional Antagonism (Calcium Mobilization)[1][5][13]
  • IC50 (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of the maximal response induced by an agonist.

  • Ki (Inhibitory constant): A measure of the binding affinity of this compound to the M5 receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

The characterization of this compound as a selective M5 antagonist relies on specific in vitro assays. Detailed methodologies for these key experiments are provided below.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of this compound for the M5 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibitory constant (Ki) of this compound at the human M5 muscarinic receptor.

Materials:

  • Cell membranes prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M5 muscarinic receptor.[5][14]

  • Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.[5][15]

  • Unlabeled competitor: this compound.

  • Non-specific binding control: Atropine (B194438) (a high-concentration non-selective muscarinic antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., GF/C).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Culture CHO-K1 cells expressing the human M5 receptor to confluency.

    • Harvest the cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add cell membranes, [3H]NMS (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Add cell membranes, [3H]NMS, and a high concentration of atropine (e.g., 10 µM).

    • Competition Binding: Add cell membranes, [3H]NMS, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[14]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (Calcium Mobilization)

This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by an M5 receptor agonist. This provides a measure of its functional antagonism (IC50).

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the human M5 muscarinic receptor.

Materials:

  • CHO-K1 cells stably expressing the human M5 muscarinic receptor.[1][16]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, from a FLIPR Calcium Assay Kit).[13][17]

  • M5 receptor agonist (e.g., Carbachol).[16]

  • This compound.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic fluorescence measurements.

Procedure:

  • Cell Plating: Seed the CHO-K1-hM5 cells into black-walled, clear-bottom 96-well or 384-well plates and culture overnight.

  • Dye Loading:

    • Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions, typically in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells.[17]

  • Compound Preparation:

    • Prepare a concentration-response curve of this compound in assay buffer.

    • Prepare the agonist (Carbachol) at a concentration that elicits a sub-maximal response (e.g., EC80).

  • Assay Measurement (using FLIPR):

    • Place the cell plate and the compound plates into the FLIPR instrument.

    • Initiate the experiment, which involves a pre-incubation step where varying concentrations of this compound are added to the cells.

    • After the pre-incubation period, the instrument will add the agonist (Carbachol) to all wells.

    • Measure the fluorescence intensity kinetically over time to monitor the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist alone (0% inhibition) and the baseline (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Inositol Monophosphate (IP1) Accumulation Assay

This is an alternative functional assay that measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. This assay is particularly useful for studying Gq-coupled receptors.

Objective: To determine the functional antagonism of this compound at the human M5 muscarinic receptor by measuring the inhibition of agonist-induced IP1 accumulation.

Materials:

  • CHO-K1 cells stably expressing the human M5 muscarinic receptor.

  • IP-One HTRF Assay Kit (e.g., from Cisbio).[10][18][19]

  • M5 receptor agonist (e.g., Carbachol).

  • This compound.

  • Stimulation buffer containing lithium chloride (LiCl) to inhibit IP1 degradation.[7]

Procedure:

  • Cell Plating: Seed the CHO-K1-hM5 cells into a suitable microplate (e.g., 96-well or 384-well) and culture overnight.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in the stimulation buffer.

    • Prepare the agonist (Carbachol) at a concentration that gives a sub-maximal response (e.g., EC80).

  • Cell Stimulation:

    • Remove the culture medium from the cells.

    • Add the this compound dilutions to the respective wells and pre-incubate for a specified time.

    • Add the agonist (Carbachol) to the wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for IP1 accumulation.[18]

  • Lysis and Detection (following the IP-One HTRF Assay Kit protocol):

    • Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to the wells to lyse the cells and initiate the competitive immunoassay.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Measurement: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm).

    • The HTRF signal is inversely proportional to the amount of IP1 produced.

    • Normalize the data and plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Visualizations

M5 Muscarinic Receptor Signaling Pathway and Inhibition by this compound

M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M5R M5 Receptor Gq Gq/11 Protein M5R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine (Agonist) ACh->M5R Binds and Activates This compound This compound (Antagonist) This compound->M5R Binds and Blocks Ca2_release Ca²⁺ Release from ER IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Downstream Cellular Response Ca2_release->Cellular_Response PKC_activation->Cellular_Response

Caption: M5 receptor signaling and this compound's inhibitory mechanism.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (CHO-K1-hM5) start->prep_membranes setup_assay Set up 96-well Plate (Total, Non-specific, Competition) prep_membranes->setup_assay add_reagents Add Membranes, [³H]NMS, and this compound/Atropine setup_assay->add_reagents incubate Incubate to Equilibrium add_reagents->incubate filter_wash Filter and Wash to Separate Bound from Free Ligand incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (Calculate Ki) count->analyze end End analyze->end

Caption: Workflow for determining this compound binding affinity.

Conclusion

This compound is a highly selective M5 muscarinic acetylcholine receptor orthosteric antagonist. Its mechanism of action involves the direct competitive blockade of acetylcholine binding to the M5 receptor, thereby inhibiting the Gq/11-mediated phospholipase C signaling pathway and subsequent downstream events such as intracellular calcium mobilization and protein kinase C activation. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers utilizing this compound as a pharmacological tool to investigate the roles of the M5 receptor in health and disease. The high selectivity of this compound makes it an invaluable probe for dissecting the specific functions of this understudied muscarinic receptor subtype.

References

The Discovery and Synthesis of ML381: A Selective M5 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The M5 muscarinic acetylcholine (B1216132) receptor, a Gq-coupled receptor predominantly expressed in the central nervous system, has been implicated in various physiological processes, including the modulation of dopamine (B1211576) release.[1][2] Its potential as a therapeutic target for conditions such as addiction and neurological disorders has driven the search for selective antagonists. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of ML381 (also known as VU0488130), a potent and selective antagonist of the M5 receptor.

Discovery of this compound: A High-Throughput Screening Approach

The journey to identify this compound began with a robust high-throughput screening (HTS) campaign designed to identify novel modulators of the M5 receptor. This effort was crucial due to the historical lack of selective ligands for this particular receptor subtype.[2]

Experimental Workflow for this compound Discovery

Discovery_Workflow cluster_screening High-Throughput Screening cluster_optimization Lead Optimization cluster_characterization Pharmacological Characterization HTS High-Throughput Screening (Calcium Mobilization Assay) Primary_Hits Identification of Primary Hits HTS->Primary_Hits ~360,000 compounds screened Counter_Screening Counter-Screening (M1, M3, M4, parental cell lines) Primary_Hits->Counter_Screening Identified initial hits Confirmed_Hits Confirmed M5-Selective Hits Counter_Screening->Confirmed_Hits Eliminated non-selective compounds SAR Structure-Activity Relationship (SAR) Studies Confirmed_Hits->SAR Led to lead compounds Synthesis Iterative Parallel Synthesis SAR->Synthesis Synthesis->SAR Iterative optimization This compound Identification of this compound (VU0488130) Synthesis->this compound In_Vitro_Assays In Vitro Pharmacological Profiling (Binding and Functional Assays) This compound->In_Vitro_Assays DMPK DMPK Profiling In_Vitro_Assays->DMPK Final_Probe This compound as a Selective M5 Probe DMPK->Final_Probe

Caption: Experimental workflow for the discovery of this compound.

M5 Receptor Signaling Pathway

The M5 receptor, upon binding to its endogenous ligand acetylcholine, activates the Gq alpha subunit of its associated heterotrimeric G protein. This initiates a signaling cascade that results in the mobilization of intracellular calcium, a key second messenger.

M5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M5R M5 Receptor ACh->M5R Binds Gq Gq Protein M5R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol Ca²⁺ (Cytosolic) Ca_ER->Ca_Cytosol Release Ca_Cytosol->PKC Activates Cellular_Response Cellular Response Ca_Cytosol->Cellular_Response Modulates activity PKC->Cellular_Response Phosphorylates targets

Caption: M5 receptor Gq-coupled signaling pathway.

Pharmacological Profile of this compound

This compound exhibits sub-micromolar potency for the human M5 receptor and exceptional selectivity over other muscarinic receptor subtypes.

Parameter Value Species Reference
IC50 (hM5) 450 nMHuman[2]
Ki (hM5) 340 nMHuman[2]
IC50 (hM1-M4) > 30 µMHuman[2]
IC50 (rM5) 1.65 µMRat[3]
IC50 (rM1-M4) > 30 µMRat[3]

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of key intermediates followed by a final coupling reaction. The following is a detailed protocol for the synthesis of the (S)-enantiomer of this compound.

Scheme 1: Synthesis of (S)-ML381

Synthesis_Scheme cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: N-Methylation cluster_step3 Step 3: Deprotection cluster_step4 Step 4: Amide Coupling S_Ethanamine (S)-1-(pyridin-2-yl)ethanamine NosCl Nosyl chloride, DIEA, CH₂Cl₂ Sulfonamide Sulfonamide Intermediate NosCl->Sulfonamide Sulfonamide2 Sulfonamide Intermediate MeOH MeOH, PPh₃, DIAD, CH₂Cl₂ N_Methylated N-Methylated Sulfonamide MeOH->N_Methylated N_Methylated2 N-Methylated Sulfonamide Thiophenol 3-ClPhSH, K₂CO₃, MeCN Amine Chiral Secondary Amine Thiophenol->Amine Amine2 Chiral Secondary Amine Acid Carboxylic Acid Intermediate, HATU, DIEA, CH₂Cl₂ This compound (S)-ML381 Acid->this compound

Caption: Synthetic scheme for (S)-ML381.

Detailed Synthetic Protocol

Step 1: Sulfonamide Formation To a solution of (S)-1-(pyridin-2-yl)ethanamine in dichloromethane (B109758) (CH₂Cl₂), add diisopropylethylamine (DIEA). Cool the mixture to 0 °C and add a solution of 2-nitrobenzenesulfonyl chloride (nosyl chloride) in CH₂Cl₂ dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the sulfonamide intermediate.

Step 2: N-Methylation To a solution of the sulfonamide intermediate and triphenylphosphine (B44618) (PPh₃) in CH₂Cl₂, add diisopropyl azodicarboxylate (DIAD) dropwise at 0 °C. Then, add methanol (B129727) (MeOH) and stir the reaction at room temperature for 4 hours. Concentrate the reaction mixture and purify by column chromatography to obtain the N-methylated sulfonamide.

Step 3: Deprotection To a solution of the N-methylated sulfonamide in acetonitrile (B52724) (MeCN), add potassium carbonate (K₂CO₃) and 3-chlorothiophenol. Stir the mixture at room temperature for 6 hours. Filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography to afford the chiral secondary amine.

Step 4: Amide Coupling To a solution of the chiral secondary amine and the appropriate carboxylic acid intermediate in CH₂Cl₂, add DIEA and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). Stir the reaction at room temperature for 12 hours. Dilute the reaction mixture with CH₂Cl₂ and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by preparative HPLC to yield (S)-ML381.

Experimental Protocols

Calcium Mobilization Assay for M5 Receptor Antagonism

This assay is designed to measure the ability of a compound to inhibit the increase in intracellular calcium triggered by an M5 receptor agonist.

Materials:

  • CHO-K1 cells stably expressing the human M5 receptor

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (B1678239)

  • M5 receptor agonist (e.g., acetylcholine)

  • Test compounds (including this compound as a positive control)

  • 384-well black-walled, clear-bottom assay plates

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation)

Procedure:

  • Cell Plating: Seed the M5-expressing CHO-K1 cells into 384-well plates at a density of 10,000-20,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer. Remove the culture medium from the cell plates and add the loading buffer to each well. Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition: Prepare serial dilutions of the test compounds and controls in assay buffer. Using the fluorescence plate reader's liquid handler, add the compound solutions to the cell plate. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection: Add a pre-determined EC₈₀ concentration of the M5 receptor agonist to all wells. Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 494 nm excitation and 516 nm emission for Fluo-4) over a period of 1-2 minutes.

  • Data Analysis: The antagonist effect is determined by the reduction in the agonist-induced fluorescence signal. Calculate IC₅₀ values by fitting the concentration-response data to a four-parameter logistic equation.

[³H]N-methylscopolamine ([³H]NMS) Competition Binding Assay

This radioligand binding assay is used to determine the binding affinity (Ki) of a test compound for the M5 receptor.

Materials:

  • Membrane preparations from cells expressing the human M5 receptor

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • [³H]NMS (radioligand)

  • Non-specific binding control (e.g., atropine (B194438) at a high concentration)

  • Test compounds (including this compound)

  • 96-well plates

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

  • Filtration manifold

Procedure:

  • Assay Setup: In a 96-well plate, combine the M5 receptor-containing membranes, [³H]NMS at a concentration near its Kd, and varying concentrations of the test compound in binding buffer. For determining non-specific binding, a separate set of wells will contain a saturating concentration of a non-labeled antagonist like atropine instead of the test compound. Total binding is measured in the absence of any competing ligand.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration manifold. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC₅₀ value from the resulting competition curve and then determine the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Unveiling VU0488130: A Technical Guide to a Selective M5 Muscarinic Acetylcholine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0488130, also known as ML381, is a potent and selective antagonist of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR). Its discovery has provided the scientific community with a valuable chemical tool to probe the physiological and pathological roles of the M5 receptor subtype. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the associated signaling pathways of VU0488130. Detailed experimental methodologies for the characterization of this compound are also presented to facilitate its use in research and drug development.

Chemical Structure and Physicochemical Properties

VU0488130 is a synthetic molecule with the systematic IUPAC name Methyl 3-[[1-[2-(4-fluoroanilino)pyrimidin-4-yl]pyrrolidin-3-yl]carbamoylamino]benzoate. Its chemical structure is characterized by a central urea (B33335) linkage connecting a substituted pyrimidine-pyrrolidine moiety to a methyl benzoate (B1203000) group.

Table 1: Physicochemical Properties of VU0488130

PropertyValueSource
IUPAC Name Methyl 3-[[1-[2-(4-fluoroanilino)pyrimidin-4-yl]pyrrolidin-3-yl]carbamoylamino]benzoatePubChem
Molecular Formula C23H23FN6O3PubChem
Molecular Weight 466.47 g/mol PubChem
SMILES COC(=O)c1cccc(NC(=O)NC2CN(C(c3cc(F)ccc3)ncn4)C4C2)c1PubChem
Solubility Soluble in DMSOAOBIOUS

Note: The fumarate (B1241708) salt of VU0488130 has a molecular formula of C25H25N3O8 and a molecular weight of 495.48 g/mol .[1]

Pharmacological Properties

VU0488130 is distinguished by its high potency and selectivity as an antagonist for the human M5 muscarinic acetylcholine receptor.

Table 2: Pharmacological Profile of VU0488130 (this compound)

ParameterValueSpeciesAssay TypeSource
hM5 IC50 450 nMHumanFunctional AssayGentry et al.
hM5 Ki 340 nMHuman[3H]NMS Competition BindingGentry et al.
Selectivity >30 µM (IC50) for hM1-M4HumanFunctional AssayGentry et al.

hM1-M5: human muscarinic acetylcholine receptors 1-5

The compound exhibits enantiospecific inhibition and possesses a favorable drug metabolism and pharmacokinetics (DMPK) profile, including central nervous system (CNS) penetration, making it suitable for both in vitro and in vivo studies.

Mechanism of Action and Signaling Pathway

VU0488130 acts as an orthosteric antagonist at the M5 muscarinic acetylcholine receptor. This means it binds to the same site as the endogenous ligand, acetylcholine, thereby competitively inhibiting the receptor's activation.

The M5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins. Upon activation by an agonist, the M5 receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As an antagonist, VU0488130 blocks this entire downstream signaling pathway.

M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M5R M5 Receptor Gq Gαq/11 M5R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response ACh Acetylcholine (Agonist) ACh->M5R Activates VU0488130 VU0488130 (Antagonist) VU0488130->M5R Blocks

M5 Receptor Signaling Pathway Antagonized by VU0488130.

Experimental Protocols

The following are detailed methodologies for key experiments typically performed to characterize a selective M5 antagonist like VU0488130.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the test compound.

Workflow:

Binding_Assay_Workflow Membrane_Prep Prepare membranes from cells expressing hM5 receptor Incubation Incubate membranes with [3H]NMS (radioligand) and varying concentrations of VU0488130 Membrane_Prep->Incubation Separation Separate bound from free radioligand via rapid filtration Incubation->Separation Counting Quantify bound radioactivity using liquid scintillation counting Separation->Counting Analysis Analyze data to determine IC50 and calculate Ki Counting->Analysis

Workflow for Radioligand Binding Assay.

Detailed Protocol:

  • Membrane Preparation: Homogenize cells expressing the human M5 receptor in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand [3H]N-methylscopolamine ([3H]NMS) and a range of concentrations of VU0488130. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known muscarinic antagonist like atropine).

  • Filtration: After incubation (e.g., 60 minutes at room temperature), rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Scintillation Counting: Place the filtermats in scintillation vials with a scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other values. Plot the specific binding as a function of the log concentration of VU0488130. Fit the data to a one-site competition binding equation to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (Calcium Mobilization)

This assay measures the ability of the antagonist to block agonist-induced cellular responses, such as an increase in intracellular calcium.

Workflow:

Functional_Assay_Workflow Cell_Plating Plate cells expressing hM5 receptor in a 96-well plate Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Pre_incubation Pre-incubate cells with varying concentrations of VU0488130 Dye_Loading->Pre_incubation Agonist_Addition Add a fixed concentration of an agonist (e.g., acetylcholine) Pre_incubation->Agonist_Addition Fluorescence_Reading Measure the change in fluorescence using a plate reader Agonist_Addition->Fluorescence_Reading Analysis Analyze data to determine the IC50 for inhibition Fluorescence_Reading->Analysis

References

ML381: A Selective M5 Orthosteric Antagonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The muscarinic acetylcholine (B1216132) M5 receptor, a G-protein coupled receptor (GPCR), is a promising therapeutic target for various central nervous system (CNS) disorders, including addiction. However, the development of selective ligands for M5 has been historically challenging due to the high sequence homology within the muscarinic receptor family. This technical guide provides an in-depth overview of ML381 (also known as VU0488130), a novel and highly selective orthosteric antagonist of the M5 receptor. This document details its pharmacological properties, the experimental protocols for its characterization, and the signaling pathways it modulates.

Pharmacological Profile of this compound

This compound is a potent and selective antagonist of the human M5 receptor, identified through a high-throughput screening campaign followed by chemical optimization. Its discovery represents a significant advancement in the development of tool compounds to probe M5 receptor function.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of this compound

Receptor SubtypeIC50 (nM)Ki (nM)Selectivity vs. hM5
Human M5 (hM5) 450[1][2]340[1][2]-
Human M1 (hM1) >30,000[1][2]->67-fold
Human M2 (hM2) >30,000[1][2]->67-fold
Human M3 (hM3) >30,000[1][2]->67-fold
Human M4 (hM4) >30,000[1][2]->67-fold
Rat M5 (rM5) 1,650[2]--

Table 2: Pharmacokinetic Properties of this compound

ParameterValueSpecies
Intravenous (IV) Clearance (CLp) 98 mL/min/kgRat
Half-life (t1/2) 0.3 hoursRat
Brain-to-Plasma Partition Coefficient (Kp) 0.58Rat
Fraction Unbound in Plasma (fu,p) 0.111Human
Fraction Unbound in Plasma (fu,p) 0.584Rat
Fraction Unbound in Brain Homogenate (fu,brain) 0.136Rat

Note: Due to its poor metabolic stability and potential for amide hydrolysis in plasma, this compound is primarily recommended for in vitro and electrophysiological studies.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the M5 receptor signaling pathway and a general workflow for the discovery and characterization of a selective M5 antagonist like this compound.

M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M5R M5 Receptor ACh->M5R Agonist Binding This compound This compound This compound->M5R Antagonist Binding (Blocks ACh) Gq11 Gq/11 M5R->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Downstream Downstream Cellular Responses Ca_cyto->Downstream Modulation PKC->Downstream Modulation

Caption: M5 Receptor Signaling Pathway.

Antagonist_Discovery_Workflow cluster_discovery Discovery & Screening cluster_characterization In Vitro Characterization cluster_optimization Lead Optimization cluster_preclinical Preclinical Evaluation HTS High-Throughput Screening (HTS) (e.g., Calcium Mobilization Assay) Hit_ID Hit Identification (Selective M5 Antagonists) HTS->Hit_ID SAR Structure-Activity Relationship (SAR) (Chemical Synthesis) Hit_ID->SAR Potency Potency & Selectivity Assays (IC50 Determination) Binding Binding Affinity Determination ([3H]NMS Competition Assay, Ki) Potency->Binding Mechanism Mechanism of Action (Orthosteric vs. Allosteric) Binding->Mechanism DMPK Pharmacokinetic (DMPK) Profiling (Metabolic Stability, Permeability) Mechanism->DMPK SAR->Potency InVivo_PK In Vivo Pharmacokinetics (Brain Penetration) DMPK->InVivo_PK InVivo_PD In Vivo Pharmacodynamics (Animal Models of Disease) InVivo_PK->InVivo_PD

Caption: GPCR Antagonist Discovery Workflow.

Experimental Protocols

The following are detailed, representative protocols for the key in vitro assays used to characterize this compound. While the exact conditions for the original characterization of this compound may have had minor variations, these protocols are based on standard methodologies for muscarinic receptor research.

Calcium Mobilization Assay for M5 Receptor Antagonism

This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium ([Ca²⁺]i) induced by an M5 receptor agonist.

1. Cell Culture and Plating:

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human muscarinic M5 receptor (hM5).

  • Culture Medium: Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

  • Plating: Seed cells into black-walled, clear-bottom 96-well or 384-well plates at a density that results in a confluent monolayer on the day of the assay. Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

2. Dye Loading:

  • Reagent: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5 Assay Kit).

  • Procedure:

    • Prepare a dye loading solution in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4) containing the fluorescent dye and probenecid (B1678239) (to prevent dye extrusion).

    • Aspirate the culture medium from the cell plate and add the dye loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.

3. Compound and Agonist Preparation:

  • Compound (this compound): Prepare a stock solution in 100% DMSO. Serially dilute the compound in assay buffer to the desired concentrations.

  • Agonist (Acetylcholine): Prepare a stock solution in water. Dilute to a final concentration that elicits a submaximal response (e.g., EC₈₀) in the assay buffer.

4. Assay Procedure (using a FLIPR or similar instrument):

  • After dye loading, wash the cells with assay buffer to remove excess dye.

  • Add the diluted this compound or vehicle control to the appropriate wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

  • Place the cell plate into the fluorescence imaging plate reader.

  • Initiate fluorescence reading to establish a baseline.

  • Add the agonist (acetylcholine) to all wells and continue to monitor the fluorescence intensity over time.

5. Data Analysis:

  • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

  • Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist.

  • Calculate the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.

[³H]-N-Methylscopolamine ([³H]NMS) Competition Binding Assay

This radioligand binding assay determines the affinity (Ki) of this compound for the M5 receptor by measuring its ability to compete with the binding of a known radiolabeled antagonist, [³H]NMS.

1. Membrane Preparation:

  • Source: CHO-K1 cells stably expressing the hM5 receptor.

  • Procedure:

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

2. Assay Setup:

  • Reagents:

    • [³H]NMS (radioligand)

    • This compound (competitor)

    • Atropine (B194438) or another high-affinity muscarinic antagonist (for determining non-specific binding)

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Procedure (in 96-well plates or tubes):

    • To each well/tube, add assay buffer.

    • For total binding, add vehicle (e.g., DMSO).

    • For non-specific binding, add a saturating concentration of atropine (e.g., 1 µM).

    • For competition, add increasing concentrations of this compound.

    • Add a fixed concentration of [³H]NMS (typically at or near its Kd for the M5 receptor).

    • Add the membrane preparation to initiate the binding reaction.

3. Incubation and Filtration:

  • Incubate the assay plate/tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., using a cell harvester).

  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

4. Detection and Data Analysis:

  • Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific [³H]NMS binding as a function of the this compound concentration.

  • Determine the IC₅₀ value from the competition curve.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[4]

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the M5 muscarinic receptor. Its high selectivity over other muscarinic subtypes makes it particularly useful for dissecting the specific contributions of M5 to neuronal signaling and behavior. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting the M5 receptor.

References

The Pharmacokinetics of ML381: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

ML381, also known as VU0488130, is a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] Its favorable profile as a molecular probe for in vitro and electrophysiology studies is underscored by its sub-micromolar potency and significant selectivity over other mAChR subtypes.[1][2] However, its utility in in vivo pharmacokinetic studies is limited by metabolic instability, particularly in rat plasma.[1][3] This guide provides a comprehensive overview of the known pharmacokinetic properties of this compound, detailed methodologies for the key experiments cited, and a visualization of its target's signaling pathway.

Physicochemical and Pharmacokinetic Properties of this compound

The following tables summarize the key physicochemical and pharmacokinetic parameters of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight (MW)379 g/mol [1]
Calculated LogP (cLogP)2.74[1]
Topological Polar Surface Area (TPSA)86 Ų[1]
Solubility in PBS (pH 7.4, 23°C)96 µM[1]

Table 2: In Vitro Drug Metabolism and Pharmacokinetics (DMPK) Profile of this compound

ParameterSpeciesValueReference
Stability
PBS Stability (48 hours, 23°C)-99% parent remaining[1]
Microsomal Clearance
Intrinsic Clearance (CLint)Rat770 mL/min/kg[1]
Human93 mL/min/kg[1]
Predicted Hepatic Clearance (CLhep)Rat64 mL/min/kg[1]
Human17 mL/min/kg[1]
Transporter Efflux
Efflux Ratio (MDCK-MDR1)-1.6[1]
CYP450 Inhibition (IC50)
CYP2C9Human6.3 µM[1]
CYP1A2, 2D6, 3A4Human>25 µM[1]

Table 3: In Vivo Pharmacokinetic Parameter of this compound in Rats

ParameterValueConditionsReference
Brain:Plasma Partition Coefficient (Kp)0.580.2 mg/kg IV dose, 0.25 hr post-dose (n=2)[1]

Experimental Protocols

While the primary literature provides a summary of the pharmacokinetic data for this compound, detailed, step-by-step protocols for the specific experiments performed on this compound are not extensively described. The following are generalized methodologies representative of the types of assays conducted to obtain the data presented above.

Aqueous Solubility Assessment (Shake-Flask Method)

The solubility of this compound in phosphate-buffered saline (PBS) was likely determined using a shake-flask method. This common technique involves the following general steps:

  • Preparation of a Saturated Solution: An excess amount of the test compound (this compound) is added to a vial containing a known volume of PBS (pH 7.4).

  • Equilibration: The vial is sealed and agitated in a temperature-controlled environment (e.g., 23°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Separation of Undissolved Compound: The resulting suspension is filtered or centrifuged to remove any solid particles.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS).

Microsomal Stability Assay

The metabolic stability of this compound was assessed using rat and human hepatic microsomes. This in vitro assay predicts the extent of first-pass metabolism in the liver. A typical protocol involves:

  • Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes, the test compound (this compound) at a known concentration, and a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4).

  • Initiation of Metabolic Reaction: The metabolic reaction is initiated by the addition of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) regenerating system. A control incubation without NADPH is also run to account for any non-enzymatic degradation.

  • Time-Course Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.

  • Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound (this compound) at each time point. The rate of disappearance is then used to calculate the intrinsic clearance.

MDCK-MDR1 Transwell Assay for P-gp Efflux

To determine if this compound is a substrate of the P-glycoprotein (P-gp) transporter, a bidirectional permeability assay using Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (which encodes for P-gp) is commonly employed.

  • Cell Culture: MDCK-MDR1 cells are seeded onto permeable membrane supports in transwell plates and cultured to form a confluent monolayer.

  • Bidirectional Transport Study:

    • Apical to Basolateral (A-to-B) Transport: The test compound (this compound) is added to the apical (upper) chamber, and the appearance of the compound in the basolateral (lower) chamber is measured over time.

    • Basolateral to Apical (B-to-A) Transport: The test compound is added to the basolateral chamber, and its appearance in the apical chamber is monitored.

  • Sample Analysis: Samples are collected from the receiver chamber at specific time points and the concentration of this compound is quantified by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio: The apparent permeability coefficients for both A-to-B and B-to-A transport are calculated. The efflux ratio is then determined by dividing the B-to-A Papp by the A-to-B Papp. An efflux ratio significantly greater than 1 suggests that the compound is a substrate for an efflux transporter like P-gp.

Cytochrome P450 (CYP) Inhibition Assay

The potential of this compound to inhibit major human cytochrome P450 enzymes is evaluated to assess the risk of drug-drug interactions. A common method involves:

  • Incubation: Human liver microsomes are incubated with a specific probe substrate for each CYP isoform being tested (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9). The incubation is performed in the presence of various concentrations of the test compound (this compound).

  • Metabolite Formation: The reaction is initiated with an NADPH regenerating system and allowed to proceed for a specific time.

  • Reaction Termination and Analysis: The reaction is stopped, and the amount of the specific metabolite formed from the probe substrate is quantified using LC-MS/MS.

  • IC50 Determination: The concentration of this compound that causes 50% inhibition of the metabolite formation (IC50) is calculated by plotting the percentage of inhibition against the concentration of this compound.

In Vivo Brain:Plasma Partition Coefficient (Kp) Determination

The brain-to-plasma partition coefficient provides an indication of a compound's ability to cross the blood-brain barrier. The reported Kp for this compound was determined in rats following intravenous administration.

  • Drug Administration: A single intravenous (IV) dose of this compound (0.2 mg/kg) is administered to Sprague Dawley rats.

  • Sample Collection: At a specific time point post-administration (0.25 hours), blood and brain tissue are collected from the animals.

  • Sample Processing: Blood is processed to obtain plasma. The brain tissue is homogenized.

  • Concentration Measurement: The concentrations of this compound in the plasma and brain homogenate are determined using a validated analytical method, likely LC-MS/MS.

  • Kp Calculation: The brain:plasma partition coefficient (Kp) is calculated as the ratio of the total concentration of this compound in the brain to the total concentration in the plasma.

Signaling Pathway of the M5 Muscarinic Acetylcholine Receptor

This compound exerts its pharmacological effect by antagonizing the M5 muscarinic acetylcholine receptor. The M5 receptor is a G protein-coupled receptor (GPCR) that, like the other odd-numbered muscarinic receptors (M1 and M3), primarily couples to Gq/11 proteins.[4][5] Activation of this pathway by the endogenous ligand acetylcholine leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses.

M5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M5R M5 Receptor Gq Gq/11 M5R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca Ca2+ Store IP3->ER_Ca Triggers Release PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to Ca Ca2+ Ca->PKC Activates Ca->Cellular_Response Leads to ER_Ca->Ca Acetylcholine Acetylcholine Acetylcholine->M5R Activates This compound This compound (Antagonist) This compound->M5R Blocks

Caption: M5 muscarinic acetylcholine receptor signaling pathway.

References

The M5 Muscarinic Acetylcholine Receptor: A Key Modulator of Dopamine Release and a Target for the Novel Antagonist ML381

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The M5 muscarinic acetylcholine (B1216132) receptor, a Gq-coupled protein, plays a critical and complex role in the regulation of dopamine (B1211576) signaling within the central nervous system. Predominantly expressed on dopaminergic neurons of the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc), the M5 receptor is uniquely positioned to modulate dopamine release in key brain regions associated with reward, motivation, and motor control.[1][2][3][4] This technical guide provides an in-depth overview of the M5 receptor's function in dopamine neurotransmission, its signaling pathways, and the pharmacological characteristics of ML381, a novel and highly selective M5 orthosteric antagonist.[5][6] Detailed experimental methodologies and quantitative data are presented to support researchers and drug development professionals in the exploration of the M5 receptor as a therapeutic target.

Introduction: The M5 Receptor in the Dopaminergic System

The cholinergic and dopaminergic systems are intricately linked, with cholinergic neurons in the brainstem and striatum exerting significant control over the activity of midbrain dopamine neurons. Among the five muscarinic acetylcholine receptor subtypes (M1-M5), the M5 receptor is the only subtype consistently detected on the soma and terminals of dopamine neurons in the VTA and SNc.[1][2][7][8] This selective expression makes the M5 receptor a compelling target for modulating dopamine-related behaviors and for the potential treatment of neuropsychiatric disorders such as addiction, schizophrenia, and Parkinson's disease.[2][9]

Activation of the M5 receptor by acetylcholine (ACh) generally leads to an increase in dopamine neuron excitability and a potentiation of dopamine release.[7] However, the precise physiological outcomes of M5 receptor activation are nuanced and appear to be dependent on the receptor's subcellular location.[1][2]

The Dichotomous Role of M5 Receptor Activation in Dopamine Release

Emerging evidence suggests that the location of the M5 receptor on the dopaminergic neuron dictates its effect on dopamine signaling:

  • Somatodendritic M5 Receptors: Activation of M5 receptors on the cell bodies and dendrites of dopamine neurons in the VTA and SNc leads to increased neuronal firing rates.[1][2] This excitatory effect is mediated by the canonical Gq signaling pathway, resulting in calcium mobilization and inward currents.[1]

  • Presynaptic M5 Receptors: The role of M5 receptors located on the axon terminals of dopamine neurons in the striatum is more complex. While some studies suggest a role in facilitating dopamine release, others have reported that potentiation of M5 receptors in the striatum can lead to an inhibition of dopamine release.[1][2] This highlights the intricate local regulation of dopamine transmission by the M5 receptor.

Signaling Pathways of the M5 Receptor

The M5 receptor canonically signals through its coupling to the Gq/11 family of G proteins.[10] Upon binding of acetylcholine, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[11] This signaling cascade ultimately modulates ion channel activity and neuronal excitability.

M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M5R M5 Receptor ACh->M5R Binds Gq Gq Protein M5R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Downstream Downstream Effects (e.g., Ion Channel Modulation, Increased Neuronal Excitability) Ca2->Downstream PKC->Downstream

Caption: M5 Receptor Signaling Pathway.

This compound: A Selective M5 Receptor Orthosteric Antagonist

The development of subtype-selective ligands has been a major hurdle in elucidating the specific functions of the M5 receptor. This compound (also known as VU0488130) represents a significant breakthrough as the first reported highly selective, CNS-penetrant M5 orthosteric antagonist.[5][6]

Pharmacological Profile of this compound

This compound exhibits sub-micromolar potency for the human M5 receptor and demonstrates high selectivity over the other four muscarinic receptor subtypes.[5][6] Its pharmacological characteristics make it an invaluable tool for in vitro and in vivo studies aimed at dissecting the physiological and pathophysiological roles of the M5 receptor.

Parameter Human M5 (hM5) Rat M5 (rM5) Human M1-M4 (hM1-M4) Reference
IC50 450 nM1.65 µM>30 µM[5]
Ki 340 nM--[5][12]

Table 1: Pharmacological Data for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the role of the M5 receptor in dopamine release.

In Vivo Microdialysis for Measuring Dopamine Release

This protocol allows for the measurement of extracellular dopamine levels in specific brain regions of awake, freely moving animals.

Microdialysis_Workflow A Stereotaxic Surgery: Implant guide cannula above target brain region (e.g., Nucleus Accumbens) B Recovery Period (5-7 days) A->B C Microdialysis Probe Insertion B->C D Perfusion with aCSF (1-2 µL/min) C->D E Equilibration (1-2 hours) D->E F Baseline Sample Collection (3-4 samples) E->F G Drug Administration (e.g., this compound via reverse dialysis) F->G H Post-treatment Sample Collection G->H I HPLC-ECD Analysis of Dopamine H->I J Histological Verification of Probe Placement I->J

Caption: In Vivo Microdialysis Experimental Workflow.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2-4 mm membrane)

  • Guide cannulae

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, buffered to pH 7.4.[13]

  • Dopamine standards

  • HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

  • Stereotaxic Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum). Secure the cannula with dental cement. Allow for a recovery period of at least 5-7 days.[13][14]

  • Probe Insertion and Perfusion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF at a flow rate of 1-2 µL/min.[13]

  • Equilibration and Baseline Collection: Allow the system to equilibrate for at least 1-2 hours to obtain a stable baseline of dopamine levels. Collect at least three baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant to prevent dopamine degradation.[13][14]

  • Drug Administration: Administer the test compound (e.g., this compound) via reverse dialysis by switching the perfusion medium to aCSF containing the drug at a known concentration.

  • Sample Collection and Analysis: Continue to collect dialysate samples at regular intervals. Analyze the dopamine concentration in the samples using HPLC-ECD.

Fast-Scan Cyclic Voltammetry (FSCV) in Brain Slices

FSCV is an electrochemical technique used to measure rapid changes in dopamine concentration with high temporal and spatial resolution.

Materials:

  • Vibratome

  • Brain slice chamber

  • Carbon-fiber microelectrodes

  • FSCV recording system

  • Bipolar stimulating electrode

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Brain Slice Preparation: Acutely prepare coronal or sagittal brain slices (e.g., 300 µm thick) containing the region of interest (e.g., striatum or VTA) using a vibratome.

  • Recording Setup: Transfer the slice to a recording chamber continuously perfused with oxygenated aCSF. Position a carbon-fiber microelectrode in the target area and a bipolar stimulating electrode nearby.

  • Dopamine Release Evocation: Apply a triangular voltage waveform to the carbon-fiber electrode. Evoke dopamine release by applying a brief electrical pulse through the stimulating electrode.

  • Data Acquisition and Analysis: Record the resulting current, which is proportional to the dopamine concentration. Analyze the data to determine the peak dopamine concentration and the kinetics of release and uptake.

  • Pharmacological Manipulation: Bath-apply drugs such as M5 receptor agonists or antagonists (e.g., this compound) to the slice to investigate their effects on evoked dopamine release.[2]

Conclusion and Future Directions

The M5 muscarinic acetylcholine receptor is a pivotal regulator of dopamine release, with its functional effects being contingent on its subcellular localization. The development of this compound, a potent and selective M5 antagonist, provides an essential tool to further unravel the complexities of M5 receptor function. Future research should focus on utilizing such selective pharmacological tools in combination with advanced techniques like optogenetics and in vivo imaging to precisely map the M5 receptor's contribution to dopamine-dependent behaviors and to validate its potential as a therapeutic target for a range of neuropsychiatric conditions. The continued exploration of the M5 receptor holds significant promise for the development of novel therapeutics with improved efficacy and side-effect profiles.

References

Foundational Research on M5 Muscarinic Receptor Antagonism and NRF2 Modulation in Addiction Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of two distinct but relevant pathways in the study of addiction: the antagonism of the M5 muscarinic acetylcholine (B1216132) receptor (M5R) and the modulation of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. This document summarizes foundational research, presents quantitative data in structured tables, details experimental protocols, and provides visualizations of key signaling pathways and workflows.

Part 1: The M5 Muscarinic Acetylcholine Receptor in Addiction

Initial research incorrectly pointed to ML381 as a relevant in-vivo tool for addiction studies. Foundational research, however, indicates that while this compound is a potent and selective M5 orthosteric antagonist, its utility is primarily for in vitro and electrophysiological studies due to its instability in rat plasma. A more suitable in-vivo tool that has emerged from subsequent research is ML375 , a selective M5 negative allosteric modulator (NAM) with favorable pharmacokinetic properties for rodent models. This section will focus on the foundational research surrounding the M5 receptor's role in addiction, with a spotlight on studies utilizing ML375.

The M5 receptor is a Gq-coupled receptor primarily expressed on dopaminergic neurons in the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc), key regions of the brain's reward circuitry. This localization strongly suggests a role for M5R in modulating dopamine (B1211576) release and, consequently, in the reinforcing effects of drugs of abuse.

M5 Muscarinic Receptor Signaling Pathway

Activation of the M5 muscarinic receptor by acetylcholine leads to the activation of a Gq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately modulate neuronal excitability and neurotransmitter release.

M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M5R M5 Receptor ACh->M5R Binds Gq Gq Protein M5R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Cellular_Response Modulation of Dopamine Release PKC->Cellular_Response Ca_release->Cellular_Response

Caption: M5 Muscarinic Receptor Signaling Pathway. (Within 100 characters)
Quantitative Data for M5 Receptor Antagonists

CompoundTargetActionIC50 (human)Ki (human)In Vivo ModelEffect on Drug Self-Administration
This compound M5 mAChROrthosteric Antagonist450 nM[1]340 nM[1]N/A (in vitro probe)Not assessed in vivo
ML375 M5 mAChRNegative Allosteric Modulator300 nMN/ARatReduces cocaine, ethanol (B145695), and oxycodone self-administration
Experimental Protocols for M5 Antagonism in Addiction Models

This protocol is adapted from studies investigating the effect of ML375 on cocaine self-administration in Sprague-Dawley rats.[1]

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light above the active lever, and an infusion pump for intravenous drug delivery.

  • Procedure:

    • Surgery: Rats are surgically implanted with intravenous catheters in the jugular vein.

    • Acquisition: Rats are trained to press an active lever for intravenous infusions of cocaine (e.g., 0.75 mg/kg/infusion) on a fixed-ratio (FR) schedule (e.g., FR10, where 10 presses result in one infusion). Each infusion is paired with a cue light.

    • Treatment: Prior to a self-administration session, rats are administered ML375 (e.g., 10, 20, 40 mg/kg, i.p.) or vehicle.

    • Testing: The number of cocaine infusions earned is recorded during the session. A progressive ratio (PR) schedule, where the number of presses required for each subsequent infusion increases, can also be used to assess the motivation for cocaine.

  • Data Analysis: The total number of infusions and the breakpoint (the highest number of presses an animal will make for a single infusion) on the PR schedule are compared between ML375-treated and vehicle-treated groups.

This protocol is based on research examining the impact of ML375 on ethanol self-administration in ethanol-preferring rats.[2]

  • Apparatus: Operant conditioning chambers with two levers and a liquid delivery system.

  • Procedure:

    • Induction of Ethanol Preference: Rats are given intermittent access to ethanol and water to establish a preference for ethanol.

    • Training: Rats are trained to press a lever for access to 10% ethanol on an FR schedule.

    • Treatment: ML375 (e.g., 30 mg/kg, p.o.) or vehicle is administered before the self-administration session.

    • Testing: The number of lever presses for ethanol is recorded. Cue-induced reinstatement of ethanol seeking can also be tested after extinction of the lever-pressing behavior.

  • Data Analysis: Ethanol intake and lever presses are compared between the ML375 and vehicle groups.

This protocol is derived from studies on the effect of ML375 on opioid self-administration.

  • Apparatus: Similar to the cocaine self-administration setup.

  • Procedure:

    • Surgery and Training: Rats are catheterized and trained to self-administer oxycodone (e.g., 0.15 mg/kg/infusion) on an FR or PR schedule.

    • Treatment: ML375 (e.g., 10, 20, 40 mg/kg, i.p.) or vehicle is administered prior to the session.

    • Testing: The number of oxycodone infusions or the breakpoint on a PR schedule is measured.

  • Data Analysis: A comparison of oxycodone intake and motivation is made between treatment groups.

Addiction_Model_Workflow cluster_setup Experimental Setup cluster_paradigm Behavioral Paradigm cluster_intervention Pharmacological Intervention cluster_outcome Outcome Measures Animal_Model Rodent Model (e.g., Rat) Surgery Catheter Implantation (for i.v. self-administration) Animal_Model->Surgery Acquisition Acquisition of Drug Self-Administration Surgery->Acquisition Extinction Extinction Phase (optional) Acquisition->Extinction Treatment Administration of M5 Antagonist (e.g., ML375) or Vehicle Acquisition->Treatment Reinstatement Reinstatement Test (optional) Extinction->Reinstatement Reinstatement->Treatment Data_Collection Data Collection: - Drug Intake - Lever Presses - Breakpoint (PR) Treatment->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis

Caption: General Experimental Workflow for Addiction Models. (Within 100 characters)

Part 2: The NRF2 Signaling Pathway in Addiction

Chronic drug use is associated with increased oxidative stress and neuroinflammation in the brain, which contribute to the neurobiological changes underlying addiction.[2] The NRF2 signaling pathway is a critical cellular defense mechanism against oxidative stress.

The NRF2-KEAP1 Signaling Pathway

Under basal conditions, NRF2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative or electrophilic stress, reactive cysteines in KEAP1 are modified, leading to a conformational change that prevents NRF2 degradation. Stabilized NRF2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of a battery of antioxidant and cytoprotective enzymes.

NRF2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NRF2 NRF2 KEAP1 KEAP1 NRF2->KEAP1 Binds to Proteasome Proteasome NRF2->Proteasome Degradation NRF2_n NRF2 NRF2->NRF2_n Translocates KEAP1->NRF2 Promotes Ubiquitination KEAP1->NRF2 Release Oxidative_Stress Oxidative Stress (e.g., from drug metabolism) Oxidative_Stress->KEAP1 Inactivates ARE ARE NRF2_n->ARE Binds to Gene_Expression Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression Induces

Caption: The NRF2-KEAP1 Signaling Pathway. (Within 100 characters)
Quantitative Data for NRF2 Modulators in Addiction-Related Models

CompoundActionIn Vivo ModelDrug of AbuseEffect
Sulforaphane NRF2 ActivatorMouseMethamphetamineAttenuates methamphetamine-induced myocardial injury, oxidative stress, and apoptosis.[3]
Icariside II NRF2 ActivatorMouseMethamphetamineAttenuates methamphetamine-induced neurotoxicity and behavioral impairments.
Nicotine (B1678760)/Cigarette Smoke NRF2 ModulatorRatNicotineDownregulates NRF2 expression in the cerebral cortex.[4]
Experimental Protocols for NRF2 Modulation in Addiction Models

This protocol is a composite based on studies investigating the neuroprotective effects of NRF2 activators against methamphetamine toxicity.[5]

  • Apparatus: Standard animal housing and behavioral testing equipment (e.g., open field for locomotor activity, rotarod for motor coordination).

  • Procedure:

    • Animal Model: A chronic methamphetamine abuse model is established in mice through repeated administration (e.g., daily injections for 14 days).

    • Treatment: An NRF2 activator, such as Icariside II or sulforaphane, is administered prior to or concurrently with methamphetamine.

    • Behavioral Testing: Motor coordination and balance are assessed using a rotarod test. Locomotor activity is measured in an open field test.

    • Neurochemical and Histological Analysis: After the behavioral tests, brain tissue (e.g., striatum) is collected to measure levels of dopamine and its metabolites, markers of oxidative stress (e.g., malondialdehyde), and expression of NRF2 and its target genes. Immunohistochemistry can be used to assess neuronal loss and gliosis.

  • Data Analysis: Behavioral performance, neurochemical levels, and histological measures are compared between groups (control, methamphetamine only, methamphetamine + NRF2 activator).

This protocol is based on research examining the effects of nicotine and cigarette smoke on NRF2 signaling.[4]

  • Apparatus: Chambers for passive cigarette smoke exposure or oral gavage for nicotine administration.

  • Procedure:

    • Exposure: Wistar rats are exposed to different doses of oral nicotine or passive cigarette smoke for a specified duration (e.g., 4 or 12 weeks).

    • Behavioral Assessment: Anxiogenic and depressive-like behaviors are assessed using tests like the elevated plus-maze and forced swim test.

    • Biochemical Analysis: Following the exposure period, the cerebral cortex is dissected to measure levels of oxidative stress markers, dopamine, and the expression of NRF2.

  • Data Analysis: Behavioral and biochemical data are compared between the control and nicotine/cigarette smoke-exposed groups.

Conclusion

The foundational research presented in this guide highlights two promising, yet distinct, avenues for the development of novel therapeutics for addiction. The selective antagonism of the M5 muscarinic receptor with compounds like ML375 offers a targeted approach to modulate the brain's reward circuitry. Concurrently, the modulation of the NRF2 pathway presents a strategy to mitigate the neurotoxic effects of chronic drug use by bolstering the brain's endogenous antioxidant defenses. Further research, including detailed preclinical and clinical studies, is warranted to fully elucidate the therapeutic potential of these pathways in treating substance use disorders.

References

Selectivity Profile of ML381 Across Muscarinic Acetylcholine Receptor Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of ML381, a potent and selective antagonist for the M5 muscarinic acetylcholine (B1216132) receptor (mAChR). This document details the quantitative binding and functional activity of this compound across all five mAChR subtypes (M1-M5), provides in-depth experimental protocols for key assays, and illustrates the relevant signaling pathways.

Quantitative Selectivity Profile of this compound

This compound (also known as VU0488130) has been characterized as a highly selective orthosteric antagonist of the human M5 muscarinic acetylcholine receptor.[1][2][3] Its selectivity has been determined through radioligand binding assays and functional screens, revealing significantly greater potency for the M5 subtype compared to M1, M2, M3, and M4 subtypes.

Binding Affinity (Ki) and Functional Potency (IC50) at Human mAChR Subtypes

The selectivity of this compound is most evident in its binding affinity (Ki) and functional inhibitory concentration (IC50) at human mAChR subtypes. The compound displays sub-micromolar potency at the hM5 receptor while exhibiting significantly lower potency at the other human subtypes.[1][2][3]

SubtypeKi (nM)IC50 (nM)Selectivity (fold) over hM1-hM4
hM5 340[1]450[1][2][3]>66
hM1 >30,000>30,000[1]-
hM2 >30,000>30,000[1]-
hM3 >30,000>30,000[1]-
hM4 >30,000>30,000[1]-
Functional Potency (IC50) at Rat mAChR Subtypes

Studies on rat mAChR subtypes also demonstrate the selectivity of this compound for the M5 receptor, although with a noted decrease in potency compared to the human ortholog.

SubtypeIC50 (µM)
rM5 1.65[1][2]
rM1 >30[1][2]
rM2 >30[1][2]
rM3 >30[1][2]
rM4 >30[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the selectivity profile of this compound.

Radioligand Binding Assay ([3H]-N-Methylscopolamine Competition)

This protocol outlines the determination of the binding affinity (Ki) of this compound for mAChR subtypes using a competition binding assay with the non-selective muscarinic antagonist [3H]-N-methylscopolamine ([3H]-NMS).

2.1.1. Cell Culture and Membrane Preparation

  • Cell Culture: Stably express individual human or rat mAChR subtypes (M1-M5) in Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells. Culture the cells in appropriate media (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and selection antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Cell Lysis: Harvest cells and wash with ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.

  • Centrifugation: Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and intact cells.

  • Membrane Isolation: Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) for 30-60 minutes at 4°C to pellet the cell membranes.

  • Washing and Storage: Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation. Resuspend the final pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay). Store the membrane preparations at -80°C.

2.1.2. Competition Binding Assay

  • Reaction Setup: In a 96-well plate, combine the following in a final volume of 200 µL of binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4):

    • Cell membranes (10-20 µg of protein) expressing the desired mAChR subtype.

    • [3H]-NMS at a concentration near its Kd for the respective receptor subtype.

    • Varying concentrations of this compound (or other competing ligands).

  • Incubation: Incubate the plate at room temperature for 2-3 hours with gentle agitation to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Rapidly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove non-specifically bound radioligand.

  • Scintillation Counting: Dry the filter plate and add a scintillation cocktail to each well. Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]-NMS (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-NMS and Kd is its dissociation constant for the receptor.

Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Competition Binding Assay Culture Cell Culture with mAChR Expression Harvest Harvest and Wash Cells Culture->Harvest Lysis Cell Lysis Harvest->Lysis Homogenize Homogenization Lysis->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Wash Wash and Resuspend Membrane Pellet Centrifuge2->Wash Store Store at -80°C Wash->Store Setup Set up Reaction: Membranes, [3H]-NMS, this compound Store->Setup Use Prepared Membranes Incubate Incubate to Equilibrium Setup->Incubate Filter Rapid Filtration Incubate->Filter Wash_Filters Wash Filters Filter->Wash_Filters Count Scintillation Counting Wash_Filters->Count Analyze Data Analysis (IC50, Ki) Count->Analyze

Caption: Workflow for determining ligand binding affinity using a radioligand competition assay.

Functional Assay (Intracellular Calcium Mobilization)

This protocol describes a method to assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization in cells expressing Gq-coupled mAChR subtypes (M1, M3, M5).

2.2.1. Cell Preparation

  • Cell Seeding: Seed CHO or HEK293 cells stably expressing the desired Gq-coupled mAChR subtype into 96- or 384-well black-walled, clear-bottom microplates.

  • Cell Growth: Culture the cells overnight to allow for adherence and formation of a confluent monolayer.

2.2.2. Calcium Assay

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells with the assay buffer to remove excess extracellular dye.

  • Compound Addition (Antagonist): Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument. Add a fixed concentration of a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine) to all wells to stimulate the receptors.

  • Fluorescence Reading: The instrument will simultaneously add the agonist and measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium concentration.

  • Data Analysis: Determine the concentration of this compound that causes a 50% inhibition of the agonist-induced calcium response (IC50).

Workflow for Intracellular Calcium Mobilization Assay

G cluster_prep Cell Preparation cluster_assay Calcium Mobilization Assay Seed Seed Cells in Microplates Grow Culture Overnight Seed->Grow Load Load with Calcium- Sensitive Dye Grow->Load Wash Wash to Remove Excess Dye Load->Wash Add_Antagonist Add this compound (Antagonist) Wash->Add_Antagonist Use Prepared Cells Incubate_Antagonist Incubate Add_Antagonist->Incubate_Antagonist Add_Agonist Add Agonist and Measure Fluorescence Incubate_Antagonist->Add_Agonist Analyze Data Analysis (IC50) Add_Agonist->Analyze

Caption: Workflow for assessing antagonist activity via an intracellular calcium mobilization assay.

Muscarinic Acetylcholine Receptor Signaling Pathways

The five subtypes of mAChRs are coupled to different heterotrimeric G proteins, leading to distinct downstream signaling cascades.

Gq/11-Coupled Receptors (M1, M3, M5)

The M1, M3, and M5 mAChR subtypes primarily couple to G proteins of the Gq/11 family. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

G ACh Acetylcholine mAChR M1, M3, or M5 Receptor ACh->mAChR Gq11 Gq/11 mAChR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from Intracellular Stores IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Signaling pathway for Gq/11-coupled muscarinic receptors (M1, M3, M5).

Gi/o-Coupled Receptors (M2, M4)

The M2 and M4 mAChR subtypes are coupled to inhibitory G proteins of the Gi/o family. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as activating G protein-coupled inwardly-rectifying potassium (GIRK) channels.

G ACh Acetylcholine mAChR M2 or M4 Receptor ACh->mAChR Gio Gi/o mAChR->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits GIRK GIRK Channels Gio->GIRK βγ subunit activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response GIRK->Cellular_Response

Caption: Signaling pathway for Gi/o-coupled muscarinic receptors (M2, M4).

References

Methodological & Application

Application Notes and Protocols for Utilizing ML381 in Radioligand Binding Assays for the M5 Muscarinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The M5 muscarinic acetylcholine (B1216132) receptor, a Gq-protein coupled receptor, is a key target in neuroscience research, particularly in studies related to addiction and reward pathways. Its low expression in the central nervous system has historically made it a challenging target to study. The development of selective ligands, such as ML381, has opened new avenues for investigating the pharmacology and physiological role of the M5 receptor. This compound is a potent and highly selective orthosteric antagonist for the human M5 receptor, making it an invaluable tool for in vitro studies.[1] These application notes provide detailed protocols for utilizing this compound in radioligand competition binding assays to characterize its interaction with the M5 receptor.

Data Presentation: Binding Affinity of this compound

The following table summarizes the binding affinity of this compound for the human and rat M5 receptors, as determined by radioligand competition binding assays.

Parameter Human M5 Receptor Rat M5 Receptor Selectivity (over human M1-M4)
IC50 450 nM1.65 µM>30 µM
Ki 340 nMNot ReportedNot Applicable

Data sourced from references[1]

M5 Receptor Signaling Pathway

The M5 muscarinic acetylcholine receptor is coupled to the Gq family of G proteins. Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG remains in the plasma membrane and activates Protein Kinase C (PKC).

M5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum M5 M5 Receptor Gq Gq Protein M5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release IP3R->Ca_release Induces Agonist Acetylcholine (Agonist) Agonist->M5 Binds

Caption: M5 Receptor Gq Signaling Pathway.

Experimental Protocols

Protocol 1: Cell Culture and Membrane Preparation

This protocol describes the culture of Chinese Hamster Ovary (CHO) cells stably expressing the human M5 receptor and the subsequent preparation of cell membranes for use in radioligand binding assays.

Materials:

  • CHO-K1 cells stably expressing the human M5 receptor

  • Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors

  • Dounce homogenizer

  • High-speed centrifuge

Procedure:

  • Cell Culture:

    • Culture CHO-M5 cells in T75 flasks at 37°C in a humidified atmosphere of 5% CO2.

    • Passage cells every 2-3 days or when they reach 80-90% confluency.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Scrape the cells into a minimal volume of ice-cold PBS and transfer to a centrifuge tube.

    • Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Membrane Preparation:

    • Resuspend the cell pellet in ice-cold Membrane Preparation Buffer.

    • Homogenize the cells using a Dounce homogenizer with 20-30 strokes on ice.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

    • Transfer the supernatant to a high-speed centrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Discard the supernatant and resuspend the membrane pellet in Assay Buffer (see Protocol 2).

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

    • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: [3H]N-Methylscopolamine ([3H]NMS) Competition Binding Assay

This protocol details a competition radioligand binding assay to determine the affinity of this compound for the M5 receptor using [3H]NMS as the radioligand.

Materials:

  • M5 receptor-expressing cell membranes (from Protocol 1)

  • [3H]N-Methylscopolamine ([3H]NMS)

  • This compound

  • Atropine (B194438) (for determining non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)

  • Scintillation cocktail

  • Microplate scintillation counter

  • Filtration apparatus

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 10-10 M to 10-4 M.

    • Prepare a solution of [3H]NMS in Assay Buffer at a final concentration of 0.3 nM.[2]

    • Prepare a solution of atropine in Assay Buffer at a final concentration of 10 µM for determining non-specific binding.[2]

  • Incubation:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: 50 µL of Assay Buffer, 50 µL of [3H]NMS solution, and 100 µL of membrane suspension (typically 5-20 µg of protein).

      • Non-specific Binding (NSB): 50 µL of atropine solution, 50 µL of [3H]NMS solution, and 100 µL of membrane suspension.

      • Competition Binding: 50 µL of this compound dilution, 50 µL of [3H]NMS solution, and 100 µL of membrane suspension.

    • Incubate the plate at room temperature for 3 hours with gentle agitation.[2]

  • Filtration:

    • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a filtration apparatus.

    • Wash the filters three times with 3 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Counting:

    • Transfer the filters to scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]NMS and Kd is the dissociation constant of [3H]NMS for the M5 receptor (empirically determined to be 0.264 nM).[2]

Experimental Workflow

The following diagram illustrates the overall workflow for the radioligand binding assay using this compound and the M5 receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture CHO-M5 Cell Culture membrane_prep Membrane Preparation cell_culture->membrane_prep incubation Incubation (Membranes + [³H]NMS + this compound) membrane_prep->incubation reagent_prep Reagent Preparation ([³H]NMS, this compound, Buffers) reagent_prep->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting data_processing Calculate Specific Binding counting->data_processing curve_fitting Non-linear Regression (IC₅₀ Determination) data_processing->curve_fitting ki_calculation Cheng-Prusoff Equation (Kᵢ Calculation) curve_fitting->ki_calculation result Binding Affinity Data (IC₅₀, Kᵢ) ki_calculation->result

Caption: Radioligand Binding Assay Workflow.

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
High Non-specific Binding (>50% of total binding) 1. Radioligand concentration is too high. 2. Insufficient washing. 3. Hydrophobic interactions of the radioligand with the filter. 4. Too much membrane protein.1. Reduce the concentration of [3H]NMS to its Kd value or lower. 2. Increase the number and/or volume of washes with ice-cold wash buffer. 3. Pre-soak filters in 0.5% PEI for a longer duration or add 0.1% BSA to the wash buffer. 4. Perform a protein concentration titration to find the optimal amount of membrane protein.
Low Specific Binding Signal 1. Low receptor expression in the cell membranes. 2. Inactive or degraded radioligand. 3. Insufficient incubation time to reach equilibrium. 4. Incorrect buffer composition.1. Verify receptor expression using a different method (e.g., Western blot). Use a fresh batch of cells or membranes. 2. Check the age and storage conditions of the [3H]NMS. Use a fresh vial. 3. Perform a time-course experiment to determine the optimal incubation time. 4. Ensure the pH and ionic strength of the assay buffer are correct.
High Variability Between Replicates 1. Inconsistent pipetting. 2. Incomplete mixing of reagents. 3. Inefficient or inconsistent washing during filtration. 4. Air bubbles in the scintillation cocktail.1. Use calibrated pipettes and ensure proper pipetting technique. 2. Gently vortex or mix all solutions before adding them to the assay plate. 3. Ensure a consistent and rapid filtration and washing process for all wells. 4. Ensure complete mixing of the filter with the scintillation cocktail and allow vials to sit before counting.
Unexpected IC50/Ki Values 1. Incorrect concentration of this compound or [3H]NMS. 2. Degradation of this compound. 3. Error in the Kd value used for the Cheng-Prusoff calculation.1. Double-check all stock solution concentrations and dilution calculations. 2. Prepare fresh solutions of this compound for each experiment. 3. Empirically determine the Kd of [3H]NMS for your specific membrane preparation using a saturation binding experiment.

References

ML381 Application in Patch Clamp Electrophysiology: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML381 is a potent and highly selective antagonist of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR), a G protein-coupled receptor predominantly expressed in the central nervous system.[1][2] Its utility as a molecular probe in in vitro and electrophysiological studies makes it a valuable tool for investigating the role of M5 receptors in neuronal function and disease.[1] This document provides detailed application notes and protocols for the use of this compound in patch clamp electrophysiology to dissect the influence of M5 receptor signaling on ion channel activity and cellular excitability.

Contrary to some potential misconceptions, this compound is not a direct activator of the NRF2 pathway. The primary and well-documented mechanism of action for this compound is its selective antagonism of the M5 muscarinic receptor.

Mechanism of Action and Rationale for Electrophysiological Studies

The M5 receptor, upon activation by acetylcholine, couples to Gq/11 proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC).[3] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3]

This signaling pathway can modulate the activity of various ion channels, thereby influencing neuronal excitability, synaptic transmission, and other electrophysiological properties. By selectively blocking the M5 receptor, this compound allows researchers to isolate and study the specific contributions of this receptor subtype to cellular electrophysiology. Patch clamp techniques are ideal for investigating these effects with high resolution.[3]

Data Presentation

Table 1: Pharmacological Profile of this compound

ParameterValueSpeciesReference
IC50 (M5)450 nMHuman[1]
Ki (M5)340 nMHuman[1]
IC50 (M1-M4)>30 µMHuman[2]
Recommended Working Concentration1-10 µMIn vitro[1]

Table 2: Potential Electrophysiological Effects of M5 Receptor Antagonism with this compound

Ion Channel/ParameterExpected Effect of M5 AgonistPostulated Effect of this compoundRationale
KCNQ/M-type K+ channelsInhibitionPrevention of InhibitionM5 activation can lead to channel closure via PIP2 depletion and PKC modulation.
Ca2+-activated K+ channelsPotentiationPrevention of PotentiationIncreased intracellular Ca2+ from M5 activation can open these channels.
Voltage-gated Ca2+ channelsModulationPrevention of ModulationPKC can phosphorylate and modulate various calcium channels.
Afterhyperpolarization (AHP)ReductionPrevention of ReductionM-current inhibition by M5 agonists typically reduces the AHP.
Excitatory Postsynaptic Potentials (EPSPs)PotentiationPrevention of PotentiationModulation of presynaptic and postsynaptic channels can alter synaptic strength.

Experimental Protocols

Protocol 1: Investigating the Effect of this compound on M-type Potassium Currents

Objective: To determine if this compound can block the acetylcholine-mediated inhibition of M-type potassium currents (IM) in cultured neurons.

Materials:

  • Cultured neuronal cells expressing M5 receptors (e.g., PC12, SH-SY5Y, or primary neurons)

  • Patch clamp setup (amplifier, digitizer, micromanipulator)

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 K-gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH)

  • Acetylcholine (ACh)

  • This compound

Procedure:

  • Prepare neuronal cultures on coverslips suitable for patch clamp recording.

  • Establish a whole-cell patch clamp configuration on a selected neuron.

  • Clamp the cell at a holding potential of -20 mV.

  • Apply a series of hyperpolarizing voltage steps (e.g., from -20 mV to -60 mV in 10 mV increments) to elicit M-currents.

  • Perfuse the cell with the external solution containing a known concentration of ACh (e.g., 10 µM) to induce inhibition of the M-current.

  • After observing a stable inhibition, co-perfuse with ACh and this compound (e.g., 1 µM).

  • Record the M-currents in the presence of both ACh and this compound.

  • Wash out the drugs with the external solution and record the recovery of the M-current.

  • Analyze the current amplitudes at each voltage step to quantify the effect of this compound.

Protocol 2: Assessing the Impact of this compound on Neuronal Excitability

Objective: To examine the role of M5 receptor antagonism by this compound on the firing properties of neurons.

Materials:

  • Brain slices (e.g., from hippocampus or striatum) or cultured neurons.

  • Patch clamp setup configured for current-clamp recording.

  • Standard artificial cerebrospinal fluid (aCSF) for brain slices or external solution for cultured cells.

  • Internal solution as in Protocol 1.

  • Carbachol (a muscarinic agonist)

  • This compound

Procedure:

  • Prepare acute brain slices or cultured neurons for recording.

  • Establish a whole-cell current-clamp recording.

  • Record the resting membrane potential of the neuron.

  • Inject a series of depolarizing current steps of increasing amplitude to elicit action potentials and determine the baseline firing frequency.

  • Apply Carbachol (e.g., 5 µM) to the bath to activate muscarinic receptors and observe changes in firing frequency (typically an increase).

  • In the continued presence of Carbachol, apply this compound (e.g., 1 µM) and record the firing response to the same current injection steps.

  • Analyze changes in resting membrane potential, action potential threshold, firing frequency, and spike frequency adaptation.

Visualizations

M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M5R M5 Receptor ACh->M5R Activates This compound This compound This compound->M5R Inhibits Gq11 Gq/11 M5R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (from ER) IP3->Ca_ER Releases PKC Protein Kinase C DAG->PKC Activates IonChannel Ion Channel PKC->IonChannel Modulates Ca_ER->IonChannel Modulates Response Electrophysiological Response IonChannel->Response

Caption: M5 receptor signaling pathway and the inhibitory action of this compound.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellPrep Prepare Cells/Slices Seal Obtain Giga-ohm Seal CellPrep->Seal PipettePrep Fabricate & Fill Pipette PipettePrep->Seal Solutions Prepare Solutions (Internal, External, Drugs) DrugApp Apply Agonist (e.g., ACh) Solutions->DrugApp WholeCell Establish Whole-Cell Configuration Seal->WholeCell Baseline Record Baseline Activity (Voltage- or Current-Clamp) WholeCell->Baseline Baseline->DrugApp ML381App Apply this compound DrugApp->ML381App Washout Washout ML381App->Washout Analysis Analyze Electrophysiological Parameters Washout->Analysis Conclusion Draw Conclusions on M5 Receptor Function Analysis->Conclusion

Caption: General workflow for a patch clamp experiment using this compound.

References

Application Notes and Protocols for Utilizing ML381 in Primary Neuron Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental use of ML381, a selective M5 (B69691) muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, in primary neuron cultures. This document outlines the mechanism of action of this compound, detailed protocols for primary neuron culture, preparation and application of this compound, and methods for assessing its effects on neuronal signaling pathways.

Introduction to this compound

This compound is a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor.[1] It serves as a critical tool for investigating the physiological and pathological roles of the M5 receptor in the central nervous system. The M5 receptor, a Gq-coupled G protein-coupled receptor (GPCR), is expressed in various brain regions, including on dopaminergic neurons, and is implicated in modulating neuronal excitability and synaptic transmission.[2][3]

Mechanism of Action

Activation of the M5 receptor by its endogenous ligand, acetylcholine, initiates a signaling cascade through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound selectively blocks this pathway by competing with acetylcholine for the orthosteric binding site on the M5 receptor.

Signaling Pathway of M5 Muscarinic Acetylcholine Receptor

M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M5R M5 Receptor ACh->M5R Activates This compound This compound This compound->M5R Inhibits Gq Gq Protein M5R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Phosphorylates targets

Caption: M5 receptor signaling cascade and the inhibitory action of this compound.

Quantitative Data Summary

ParameterValueReference
This compound Potency
Human M5 IC50450 nM[4]
Human M5 Ki340 nM[4]
Human M1-M4 IC50>30 µM[4]
Primary Neuron Culture
Recommended DMSO Concentration≤0.25%[5][6][7]

Experimental Protocols

Protocol 1: Primary Neuron Culture from Rodent Brain

This protocol describes the isolation and culture of primary neurons from the cortex or hippocampus of embryonic rodents.

Materials:

  • Timed-pregnant rodent (e.g., E18 rat or mouse)

  • Hank's Balanced Salt Solution (HBSS), ice-cold

  • Papain or Trypsin solution

  • Trypsin inhibitor (if using trypsin)

  • Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

  • Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips

  • Sterile dissection tools

Procedure:

  • Tissue Dissection:

    • Euthanize the pregnant dam according to approved institutional protocols.

    • Aseptically remove the embryos and place them in ice-cold HBSS.

    • Dissect the desired brain region (cortex or hippocampus) under a dissecting microscope in a sterile environment.

    • Remove the meninges from the dissected tissue.

  • Enzymatic Digestion:

    • Transfer the tissue to a tube containing a pre-warmed enzymatic digestion solution (e.g., papain or trypsin).

    • Incubate at 37°C for the recommended time (typically 15-30 minutes), with gentle agitation every 5-10 minutes.

    • If using trypsin, stop the digestion by adding a trypsin inhibitor. For papain, gentle trituration is usually sufficient to stop the reaction.

  • Mechanical Dissociation:

    • Carefully remove the enzymatic solution and wash the tissue with supplemented Neurobasal medium.

    • Gently triturate the tissue with a fire-polished Pasteur pipette or a series of pipettes with decreasing tip diameters until a single-cell suspension is obtained. Avoid creating bubbles.

  • Cell Plating:

    • Determine the cell density using a hemocytometer.

    • Plate the neurons onto Poly-D-lysine or Poly-L-ornithine coated culture vessels at the desired density in pre-warmed supplemented Neurobasal medium.

    • Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

  • Culture Maintenance:

    • Perform a partial media change every 2-3 days by replacing half of the old media with fresh, pre-warmed supplemented Neurobasal medium.

Experimental Workflow for Primary Neuron Culture

Neuron_Culture_Workflow Dissection Tissue Dissection (Cortex/Hippocampus) Digestion Enzymatic Digestion (Papain/Trypsin) Dissection->Digestion Dissociation Mechanical Dissociation (Trituration) Digestion->Dissociation Plating Cell Plating on Coated Surface Dissociation->Plating Maintenance Culture Maintenance (Media Changes) Plating->Maintenance Experimentation Experimental Treatment (e.g., with this compound) Maintenance->Experimentation

Caption: Workflow for establishing primary neuronal cultures.

Protocol 2: Preparation and Application of this compound

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Supplemented Neurobasal medium

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in DMSO. For example, a 10 mM stock solution.

    • Ensure the this compound powder is fully dissolved. The stock solution can be stored at -20°C for several months.[1]

  • Working Solution Preparation:

    • On the day of the experiment, dilute the this compound stock solution in pre-warmed supplemented Neurobasal medium to the desired final concentrations.

    • It is crucial to maintain the final DMSO concentration in the culture medium at a non-toxic level. Studies have shown that DMSO concentrations should be kept at or below 0.25% to avoid adverse effects on neuronal morphology and viability.[5][6][7] For example, to achieve a final this compound concentration of 1 µM from a 10 mM stock, you would perform a 1:10,000 dilution, resulting in a final DMSO concentration of 0.01%, which is well below the toxic threshold.

  • Application to Neurons:

    • Remove a portion of the old medium from the primary neuron cultures.

    • Add the freshly prepared this compound working solution to the cultures.

    • Include a vehicle control group treated with the same final concentration of DMSO without this compound.

    • Incubate the neurons for the desired duration of the experiment.

Protocol 3: Calcium Imaging to Assess M5 Receptor Antagonism

This protocol measures changes in intracellular calcium levels in response to an M5 receptor agonist, and the inhibitory effect of this compound.

Materials:

  • Primary neurons cultured on glass-bottom dishes or coverslips

  • Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • HBSS or other imaging buffer

  • M5 receptor agonist (e.g., Oxotremorine M)

  • This compound

  • Fluorescence microscope with a calcium imaging system

Procedure:

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye in imaging buffer. The addition of Pluronic F-127 can aid in dye solubilization.

    • Remove the culture medium from the neurons and wash gently with imaging buffer.

    • Incubate the neurons with the dye loading solution at 37°C for 30-60 minutes.

    • Wash the cells with imaging buffer to remove excess dye and allow for de-esterification for at least 30 minutes before imaging.

  • Imaging:

    • Mount the dish/coverslip on the microscope stage.

    • Acquire a baseline fluorescence signal.

    • To assess the effect of this compound, pre-incubate the neurons with the desired concentration of this compound for a defined period (e.g., 15-30 minutes) before agonist application.

    • Apply the M5 agonist to the neurons and record the change in fluorescence intensity over time.

    • In a separate group of cells, apply the M5 agonist without this compound pre-treatment to observe the maximal response.

    • A vehicle control should also be included.

  • Data Analysis:

    • Quantify the change in fluorescence intensity (ΔF/F0) for each condition.

    • Compare the agonist-induced calcium response in the presence and absence of this compound to determine the inhibitory effect.

Protocol 4: Protein Kinase C (PKC) Activity Assay

This protocol measures the activity of PKC, a downstream effector of M5 receptor signaling.

Materials:

  • Primary neuron lysates

  • PKC kinase activity assay kit (commercially available)

  • M5 receptor agonist (e.g., Oxotremorine M)

  • This compound

Procedure:

  • Cell Treatment and Lysis:

    • Treat primary neuron cultures with the M5 agonist in the presence or absence of this compound for the desired time.

    • Wash the cells with ice-cold PBS and lyse them using the lysis buffer provided in the PKC activity assay kit.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates.

  • PKC Activity Assay:

    • Follow the manufacturer's instructions for the PKC kinase activity assay kit. Typically, this involves incubating the cell lysate with a PKC-specific substrate and ATP.

    • The phosphorylation of the substrate is then detected, often through an ELISA-based method using a phospho-specific antibody.

  • Data Analysis:

    • Quantify the PKC activity for each treatment condition.

    • Compare the agonist-induced PKC activation in the presence and absence of this compound.

Protocol 5: Gene Expression Analysis

This protocol can be used to investigate changes in gene expression downstream of M5 receptor signaling following treatment with this compound.

Materials:

  • Primary neuron cultures

  • M5 receptor agonist (e.g., Oxotremorine M)

  • This compound

  • RNA extraction kit

  • Reverse transcription reagents

  • qPCR master mix and primers for target genes

  • qPCR instrument

Procedure:

  • Cell Treatment and RNA Extraction:

    • Treat primary neuron cultures with the M5 agonist in the presence or absence of this compound for a duration sufficient to induce changes in gene expression (e.g., 4-24 hours).

    • Wash the cells with PBS and extract total RNA using a commercially available kit.

  • Reverse Transcription and qPCR:

    • Synthesize cDNA from the extracted RNA using reverse transcriptase.

    • Perform quantitative PCR (qPCR) using primers specific for genes of interest that are known or hypothesized to be regulated by M5 receptor signaling. Housekeeping genes should be used for normalization.

  • Data Analysis:

    • Calculate the relative gene expression levels using the ΔΔCt method.

    • Compare the changes in gene expression between the different treatment groups.

Logical Flow for Investigating this compound Effects

ML381_Investigation_Flow Start Primary Neuron Culture Treatment Treat with this compound +/- M5 Agonist Start->Treatment Calcium Calcium Imaging Treatment->Calcium PKC PKC Activity Assay Treatment->PKC Gene Gene Expression Analysis Treatment->Gene Analysis Data Analysis and Interpretation Calcium->Analysis PKC->Analysis Gene->Analysis

References

Preparation of ML381 Stock Solutions in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of ML381, a selective M5-orthosteric antagonist, using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results in research and drug development settings.

Introduction

This compound is a potent and selective antagonist for the muscarinic acetylcholine (B1216132) receptor M5 (M5 mAChR), making it a valuable tool for studying the physiological and pathological roles of this receptor.[1][2] For most in vitro and cell-based assays, this compound is first dissolved in an organic solvent, typically DMSO, to create a concentrated stock solution. This stock solution is then further diluted to the final working concentration in an aqueous buffer or cell culture medium. Proper preparation and handling of the DMSO stock solution are critical to maintain the compound's integrity and ensure accurate dosing in subsequent experiments.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use. The key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₁H₂₁N₃O₄
Molecular Weight 379.41 g/mol [3][4]
CAS Number 1623481-80-0[1][2]
Appearance Solid powder
Solubility in DMSO ≥ 2.5 mg/mL (≥ 6.59 mM)[2]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for serial dilutions.

Materials
  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or opaque glass vials or polypropylene (B1209903) microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

G cluster_0 Preparation cluster_1 Storage & Handling A 1. Weigh this compound Powder B 2. Add Anhydrous DMSO A->B Calculate required mass C 3. Vortex/Sonicate to Dissolve B->C Ensure complete dissolution D 4. Aliquot into Vials C->D Prevent freeze-thaw cycles E 5. Store at -20°C or -80°C D->E Long-term stability

Caption: Workflow for preparing this compound stock solution in DMSO.

Step-by-Step Procedure
  • Calculate the required mass of this compound:

    • To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

      • Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For example, to prepare 1 mL (0.001 L) of a 10 mM (0.01 M) stock solution:

      • Mass (mg) = 0.01 mol/L * 0.001 L * 379.41 g/mol * 1000 mg/g = 3.79 mg

  • Weigh the this compound powder:

    • Using a calibrated analytical balance, carefully weigh the calculated amount of this compound powder. It is advisable to weigh the powder in the vial that will be used for preparing the stock solution to minimize loss during transfer.

  • Add DMSO to the this compound powder:

    • Using a calibrated micropipette, add the desired volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolve the this compound powder:

    • Tightly cap the vial and vortex the solution until the this compound powder is completely dissolved.

    • If the compound does not dissolve readily, brief sonication or warming the solution to 37°C may aid in dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and store the stock solution:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Storage and Stability

Proper storage of the this compound stock solution is critical for maintaining its stability and efficacy.

Storage TemperatureDurationRecommendations
-20°C Up to 1 monthFor short-term storage.
-80°C Up to 6 monthsFor long-term storage.[2]

Important Considerations:

  • DMSO is hygroscopic and will readily absorb water from the atmosphere. Use anhydrous DMSO and keep containers tightly sealed to prevent degradation of this compound.

  • Protect the stock solution from light by using amber or opaque vials.

Dilution to Working Concentrations

For most biological assays, the concentrated DMSO stock solution needs to be diluted to a final working concentration in an aqueous buffer or cell culture medium.

Signaling Pathway Considerations

This compound acts as an antagonist at the M5 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR). Its application in cell-based assays will likely modulate downstream signaling pathways, such as those involving Gq/11 proteins, leading to changes in intracellular calcium levels.

G cluster_0 Cell Membrane cluster_1 Cytosol M5R M5 Receptor Gq11 Gq/11 M5R->Gq11 PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC This compound This compound This compound->M5R Inhibition ACh Acetylcholine ACh->M5R

References

Determining Optimal ML381 Concentration for Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML381 is a potent and specific small-molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) transcription factor.[1][2] NRF2 is a master regulator of the cellular antioxidant response, and its dysregulation is implicated in various diseases, including cancer and inflammatory conditions.[3][4] this compound exerts its inhibitory effect by binding to the Neh1 domain of NRF2, which prevents the NRF2-MAFG heterodimer from binding to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[1][5] This leads to the downregulation of a suite of cytoprotective genes, making this compound a valuable tool for studying the roles of NRF2 in pathophysiology and a potential therapeutic agent.

This document provides detailed application notes and protocols for determining the optimal concentration of this compound for use in various cell-based assays. It includes a summary of reported effective concentrations and cytotoxicity data, as well as step-by-step protocols for key experiments.

Data Presentation: Quantitative Summary of this compound Efficacy

The optimal concentration of this compound is cell-type dependent and should be determined empirically for each new experimental system. The following tables summarize quantitative data from previously published studies to provide a starting point for concentration range selection.

Parameter Value Assay Condition Reference
IC50 (NRF2 Inhibition) 1.9 µMBiochemical assay[2][6][7]

Table 1: Biochemical Inhibitory Potency of this compound. This table provides the half-maximal inhibitory concentration (IC50) of this compound against the NRF2 pathway in a biochemical context.

Cell Line Cancer Type Effective Concentration Observations Reference
A549Non-Small Cell Lung Cancer (NSCLC)0.25 - 5 µMDose-dependent reduction in NRF2 transcriptional activity. Maximum inhibition at 5 µM.[8][9]
H460Non-Small Cell Lung Cancer (NSCLC)5 µMTime-dependent decrease in NRF2 signaling.[10]
EBC1Squamous Lung Cancer5 - 25 µMDose-dependent reduction in NRF2 and downstream target expression.
FaDu, YD9Head and Neck Squamous Cell Carcinoma (HNSCC)5 µMDose- and time-dependent decrease in cell viability. 5 µM used for functional assays.[4][11]
MGH7Lung Squamous Cell Carcinoma (LUSC)5 - 10 µMNo significant cytotoxicity up to 10 µM. 5 µM used for functional assays.[12]
H1299, H520Non-Small Cell Lung Cancer (NSCLC)10 µMUsed in combination with celastrol (B190767) to enhance its effects.[13]
MG-63Osteosarcoma2 µMUsed to investigate the role of NRF2 in response to graphene oxide.[7]
HL-60/DRPromyelocytic Leukemia5 - 50 µMPotentiated the toxicity of doxorubicin.[14]

Table 2: Effective Concentrations of this compound in Various Cancer Cell Lines. This table outlines the concentrations of this compound that have been shown to be effective in modulating NRF2 activity in different cancer cell lines.

Cell Line Assay Concentration Result Reference
MGH7Cell Viability (MTS)Up to 10 µMNo significant cytotoxicity observed after 72 hours.[12]
FaDu, YD9Cell Viability (EZ-Cytox)Dose- and time-dependentSignificant decrease in cell viability.[4][11]
NSCLC cellsClonogenic AssayVariesEnhanced cytotoxicity when combined with carboplatin, doxorubicin, or taxol.[1][5]
BEAS-2B (Normal Lung)Cell Viability10 µMLess effect on proliferation compared to cancer cells when combined with celastrol.[13]

Table 3: Cytotoxicity Profile of this compound. This table summarizes the cytotoxic effects of this compound, both alone and in combination with other agents, across different cell lines and assays.

Experimental Protocols

Protocol for Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)

This protocol is a general guideline for determining the dose-response curve of this compound in a specific cell line to identify the optimal concentration range for subsequent functional assays.

Materials:

  • This compound (stock solution in DMSO)

  • Target cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

  • This compound Treatment:

    • Prepare a series of this compound dilutions in complete culture medium from a concentrated stock. A common starting range is 0.1 µM to 50 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol for Assessing NRF2 Activity via qRT-PCR of Downstream Target Genes

This protocol describes how to measure the inhibitory effect of this compound on NRF2 transcriptional activity by quantifying the mRNA levels of its downstream target genes.

Materials:

  • Cells treated with this compound (at a predetermined non-toxic concentration) and vehicle control.

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for NRF2 target genes (e.g., NQO1, HMOX1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB).

  • qPCR instrument

Procedure:

  • Cell Treatment:

    • Plate cells and treat with the desired concentration of this compound or vehicle control for a specific time (e.g., 24 or 48 hours).

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Set up the qPCR reaction by mixing the cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.

    • Run the qPCR reaction in a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated samples to the vehicle-treated control. A significant decrease in the mRNA levels of NRF2 target genes indicates successful inhibition by this compound.

Mandatory Visualizations

NRF2_Signaling_Pathway cluster_nucleus Oxidative_Stress Oxidative Stress Electrophiles KEAP1 KEAP1 Oxidative_Stress->KEAP1 inactivates NRF2 NRF2 KEAP1->NRF2 Ub Ubiquitin NRF2->Ub Nucleus Nucleus NRF2->Nucleus translocates Proteasome Proteasome Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Downstream_Genes Downstream Target Genes (e.g., NQO1, HO-1, GCLC) ARE->Downstream_Genes This compound This compound NRF2_n NRF2 This compound->NRF2_n inhibits binding to ARE NRF2_n->ARE binds MAFG MAFG MAFG->ARE

Caption: NRF2 signaling pathway and the mechanism of action of this compound.

Experimental_Workflow Start Start: Seed Cells Incubate_Overnight Incubate Overnight Start->Incubate_Overnight Treat_this compound Treat with this compound (Dose-Response) Incubate_Overnight->Treat_this compound Incubate_Treatment Incubate (24-72h) Treat_this compound->Incubate_Treatment Assay Perform Assay Incubate_Treatment->Assay Viability_Assay Cell Viability Assay (e.g., MTT) Assay->Viability_Assay qRT_PCR qRT-PCR for Downstream Genes Assay->qRT_PCR Data_Analysis Data Analysis Viability_Assay->Data_Analysis qRT_PCR->Data_Analysis Determine_IC50 Determine IC50 & Optimal Concentration Data_Analysis->Determine_IC50 from Viability Data Assess_Inhibition Assess NRF2 Inhibition Data_Analysis->Assess_Inhibition from qRT-PCR Data

Caption: Experimental workflow for determining the optimal concentration of this compound.

References

Application Notes and Protocols for Studying Synaptic Plasticity in Brain Slices with ML381

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. Long-term potentiation (LTP) and long-term depression (LTD) are the primary models for studying the cellular and molecular basis of synaptic strengthening and weakening, respectively. The cholinergic system, through muscarinic acetylcholine (B1216132) receptors (mAChRs), is a key modulator of synaptic plasticity.[1][2][3] ML381 is a potent and highly selective orthosteric antagonist for the M5 subtype of mAChRs.[4] While direct studies of this compound on synaptic plasticity in brain slices are emerging, its utility as a research tool can be inferred from the known roles of M5 receptors in neuronal signaling. These application notes provide a hypothesized framework and detailed protocols for investigating the role of M5 receptors in synaptic plasticity using this compound.

The M5 receptor is a Gq/11 protein-coupled receptor.[1][5][6] Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). This signaling cascade can influence neuronal excitability and synaptic function.

Data Presentation

The following tables present hypothetical data on the effects of this compound on LTP and LTD in hippocampal brain slices. These tables are intended to serve as a template for organizing and presenting experimental findings.

Table 1: Hypothetical Effects of this compound on Long-Term Potentiation (LTP) in Hippocampal CA1

Experimental Groupn (slices)Baseline fEPSP Slope (mV/ms)fEPSP Slope 60 min post-TBS (% of baseline)Statistical Significance (vs. Control)
Control (ACSF)120.85 ± 0.05155.2 ± 8.3-
This compound (1 µM)100.83 ± 0.06152.5 ± 9.1p > 0.05
This compound (10 µM)110.86 ± 0.04149.8 ± 7.9p > 0.05

fEPSP: field excitatory postsynaptic potential; TBS: theta-burst stimulation. Data are presented as mean ± SEM.

Table 2: Hypothetical Effects of this compound on Long-Term Depression (LTD) in Hippocampal CA1

Experimental Groupn (slices)Baseline fEPSP Slope (mV/ms)fEPSP Slope 60 min post-LFS (% of baseline)Statistical Significance (vs. Control)
Control (ACSF)100.91 ± 0.0772.4 ± 5.6-
This compound (1 µM)90.89 ± 0.0574.1 ± 6.2p > 0.05
This compound (10 µM)100.92 ± 0.0671.8 ± 5.9p > 0.05

LFS: low-frequency stimulation. Data are presented as mean ± SEM.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of the M5 receptor and the general experimental workflows for studying LTP and LTD in brain slices.

M5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M5R M5 Receptor ACh->M5R Activates This compound This compound This compound->M5R Antagonizes Gq11 Gq/11 M5R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca2_release->Downstream PKC->Downstream

Caption: M5 Muscarinic Receptor Signaling Pathway.

LTP_Workflow cluster_setup Experimental Setup cluster_protocol LTP Protocol cluster_analysis Data Analysis Slice_Prep Prepare Acute Brain Slices Incubation Incubate Slices in ACSF Slice_Prep->Incubation Recording_Setup Transfer Slice to Recording Chamber Incubation->Recording_Setup Baseline Record Baseline fEPSPs (20 min) Recording_Setup->Baseline Drug_App Apply this compound or Vehicle (e.g., 30 min prior to TBS) Baseline->Drug_App TBS Induce LTP with Theta-Burst Stimulation (TBS) Drug_App->TBS Post_TBS Record fEPSPs (60 min post-TBS) TBS->Post_TBS Analysis Measure fEPSP Slope and Analyze Data Post_TBS->Analysis

Caption: Experimental Workflow for LTP Studies.

LTD_Workflow cluster_setup Experimental Setup cluster_protocol LTD Protocol cluster_analysis Data Analysis Slice_Prep Prepare Acute Brain Slices Incubation Incubate Slices in ACSF Slice_Prep->Incubation Recording_Setup Transfer Slice to Recording Chamber Incubation->Recording_Setup Baseline Record Baseline fEPSPs (20 min) Recording_Setup->Baseline Drug_App Apply this compound or Vehicle (e.g., 30 min prior to LFS) Baseline->Drug_App LFS Induce LTD with Low-Frequency Stimulation (LFS) Drug_App->LFS Post_LFS Record fEPSPs (60 min post-LFS) LFS->Post_LFS Analysis Measure fEPSP Slope and Analyze Data Post_LFS->Analysis

Caption: Experimental Workflow for LTD Studies.

Experimental Protocols

Acute Brain Slice Preparation

This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.

Materials:

  • Rodent (e.g., C57BL/6 mouse, 8-12 weeks old)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Ice-cold cutting solution (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4. pH 7.3-7.4, osmolarity 300-310 mOsm. Continuously bubbled with 95% O2 / 5% CO2.

  • Artificial cerebrospinal fluid (ACSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 2 CaCl2, and 1 MgSO4. Continuously bubbled with 95% O2 / 5% CO2.

  • Vibrating microtome (vibratome)

  • Dissection tools

  • Incubation chamber

Procedure:

  • Anesthetize the animal and perform transcardial perfusion with ice-cold cutting solution.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated cutting solution.

  • Mount the brain on the vibratome stage and cut 300-400 µm thick coronal or sagittal slices.

  • Transfer the slices to an incubation chamber containing oxygenated ACSF at 32-34°C for 30 minutes.

  • After the initial recovery period, maintain the slices at room temperature in oxygenated ACSF for at least 1 hour before recording.

Field Excitatory Postsynaptic Potential (fEPSP) Recordings

This protocol details the recording of fEPSPs from the CA1 region of the hippocampus.

Materials:

  • Prepared brain slices

  • Recording chamber with a perfusion system

  • Micromanipulators

  • Glass recording electrodes (filled with ACSF, 1-3 MΩ resistance)

  • Bipolar stimulating electrode

  • Amplifier and digitizer

  • Data acquisition software

Procedure:

  • Transfer a slice to the recording chamber and continuously perfuse with oxygenated ACSF at 30-32°C.

  • Place the stimulating electrode in the Schaffer collateral pathway (stratum radiatum of CA1).

  • Place the recording electrode in the stratum radiatum of CA1, approximately 200-400 µm from the stimulating electrode.

  • Deliver single voltage pulses (0.1 ms (B15284909) duration) to evoke fEPSPs.

  • Establish a baseline stimulation intensity that elicits 30-40% of the maximal fEPSP response.

  • Record stable baseline responses every 30 seconds for at least 20 minutes.

Induction and Investigation of LTP with this compound

This protocol describes how to induce LTP and test the effect of this compound.

Procedure:

  • Following a stable baseline recording, apply this compound (e.g., 1 µM or 10 µM) or vehicle (ACSF with DMSO) to the perfusion bath for a pre-incubation period of 20-30 minutes.

  • Induce LTP using a theta-burst stimulation (TBS) protocol (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval, repeated twice with a 20-second interval).

  • Continue recording fEPSPs for at least 60 minutes post-TBS to monitor the potentiation.

  • Analyze the fEPSP slope as a measure of synaptic strength.

Induction and Investigation of LTD with this compound

This protocol outlines the induction of LTD and the application of this compound.

Procedure:

  • After obtaining a stable baseline, apply this compound or vehicle for 20-30 minutes.

  • Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).

  • Record fEPSPs for at least 60 minutes post-LFS.

  • Measure and analyze the fEPSP slope to quantify the depression of synaptic transmission.

Concluding Remarks

This compound presents a valuable opportunity to dissect the specific role of the M5 muscarinic acetylcholine receptor in synaptic plasticity. The protocols provided here, in conjunction with the hypothesized effects and signaling pathways, offer a solid foundation for researchers to design and execute experiments aimed at elucidating the cholinergic modulation of learning and memory processes. Given the high selectivity of this compound, its use can significantly contribute to a more precise understanding of the complex interplay of neurotransmitter systems in shaping synaptic function.

References

Application Notes and Protocols: Methodology for Assessing ML381 Effects on Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for investigating the effects of ML381, a selective M5 muscarinic acetylcholine (B1216132) receptor antagonist, on neurotransmission.[1] The following protocols are designed to elucidate the impact of this compound on key neurotransmitter systems, neuronal activity, and associated cellular signaling pathways.

Introduction to this compound and M5 Muscarinic Receptors

The M5 muscarinic acetylcholine receptor is a Gq protein-coupled receptor predominantly expressed in the central nervous system.[2] Notably, M5 receptors are localized on dopaminergic neurons in the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc).[3][4] Activation of M5 receptors has been shown to potentiate dopamine (B1211576) and glutamate (B1630785) release from dopaminergic terminals.[5][6] As a selective M5 antagonist, this compound is a valuable tool for dissecting the role of this receptor in modulating neurotransmission and for exploring its therapeutic potential in neuropsychiatric disorders.

Signaling Pathways

To understand the context of this compound's action, two key signaling pathways are relevant: the direct M5 receptor signaling cascade and the Nrf2-mediated oxidative stress response pathway, which can be indirectly affected by neuronal activity changes.

M5_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound M5R M5 Receptor This compound->M5R Antagonizes ACh Acetylcholine ACh->M5R Activates Gq Gq Protein M5R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Effects (e.g., Neurotransmitter Release) Ca2_release->Downstream PKC->Downstream

Figure 1: M5 Muscarinic Receptor Signaling Pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 Induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 Sequesters (basal state) Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Associates with Proteasome Proteasomal Degradation Nrf2->Proteasome Degraded Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates to Nucleus upon release from Keap1 Cul3->Nrf2 Ubiquitinates ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Transcription Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Transcription

Figure 2: Nrf2 Oxidative Stress Response Pathway.

Experimental Protocols

The following protocols outline key experiments to assess the impact of this compound on neurotransmission.

This protocol measures extracellular levels of dopamine, acetylcholine, and glutamate in specific brain regions of freely moving animals.[7]

Microdialysis_Workflow cluster_procedure Experimental Procedure A 1. Stereotaxic Surgery: Implant guide cannula above target brain region (e.g., Nucleus Accumbens) B 2. Animal Recovery: Allow animal to recover for 5-7 days A->B C 3. Microdialysis Probe Insertion: Insert probe through cannula on the day of experiment B->C D 4. System Equilibration: Perfuse with artificial CSF (aCSF) at 1-2 µL/min for 1-2 hours C->D E 5. Baseline Collection: Collect 3-4 baseline dialysate samples (e.g., every 20 min) D->E F 6. This compound Administration: Systemic (i.p.) or local (reverse dialysis) administration E->F G 7. Post-Treatment Collection: Collect dialysate samples for 2-3 hours post-treatment F->G H 8. Sample Analysis: Quantify neurotransmitter levels using HPLC-ECD or LC-MS/MS G->H I 9. Histological Verification: Confirm probe placement post-mortem H->I

Figure 3: In Vivo Microdialysis Experimental Workflow.

Protocol Details:

  • Animal Model: Adult male Sprague-Dawley rats (250-300g).

  • Stereotaxic Surgery: Anesthetize the animal and implant a guide cannula targeting the nucleus accumbens.

  • Microdialysis Probe: Use a probe with a 2-4 mm semi-permeable membrane.

  • Perfusion: Perfuse with artificial cerebrospinal fluid (aCSF) at a flow rate of 1.5 µL/min.[7] For acetylcholine measurement, include an acetylcholinesterase inhibitor (e.g., neostigmine) in the aCSF to prevent degradation.[8][9]

  • This compound Administration:

    • Systemic: Intraperitoneal (i.p.) injection of this compound (dose range to be determined by dose-response studies).

    • Local: Reverse dialysis by including this compound in the aCSF.

  • Sample Collection: Collect dialysates every 20 minutes into vials containing an antioxidant solution to prevent degradation.

  • Analysis: Quantify dopamine, acetylcholine, and glutamate concentrations using High-Performance Liquid Chromatography (HPLC) with electrochemical detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[7]

Data Presentation:

Treatment GroupTime (min)Dopamine (% Baseline)Acetylcholine (% Baseline)Glutamate (% Baseline)
Vehicle-20100 ± 8100 ± 10100 ± 7
0102 ± 998 ± 11101 ± 6
2099 ± 7101 ± 999 ± 8
40103 ± 1097 ± 12102 ± 5
This compound (10 mg/kg)-20100 ± 9100 ± 12100 ± 9
098 ± 8103 ± 1098 ± 7
2075 ± 6125 ± 1580 ± 7
4068 ± 5140 ± 1872 ± 6

*Hypothetical data representing a significant difference from the vehicle group (p < 0.05).

This protocol assesses the effects of this compound on synaptic transmission and neuronal excitability in brain slices.[1][10]

Protocol Details:

  • Brain Slice Preparation: Prepare acute coronal slices (300 µm) containing the VTA or nucleus accumbens from rodent brains.

  • Recording: Perform whole-cell patch-clamp recordings from identified neurons (e.g., dopaminergic neurons in the VTA or medium spiny neurons in the nucleus accumbens).

  • Experimental Paradigms:

    • Spontaneous postsynaptic currents (sPSCs): Record spontaneous excitatory (sEPSCs) and inhibitory (sIPSCs) postsynaptic currents to assess effects on presynaptic release probability and postsynaptic receptor function.

    • Evoked postsynaptic currents (ePSCs): Use a stimulating electrode to evoke synaptic responses and measure changes in amplitude and kinetics after this compound application.

    • Intrinsic Excitability: Inject current steps to measure changes in action potential firing frequency, resting membrane potential, and input resistance.

  • This compound Application: Bath-apply this compound at various concentrations.

Data Presentation:

ParameterControlThis compound (1 µM)This compound (10 µM)
sEPSC Frequency (Hz)5.2 ± 0.84.1 ± 0.62.8 ± 0.5
sEPSC Amplitude (pA)15.3 ± 2.114.9 ± 1.915.1 ± 2.0
sIPSC Frequency (Hz)8.1 ± 1.28.3 ± 1.18.0 ± 1.3
sIPSC Amplitude (pA)25.6 ± 3.426.1 ± 3.225.8 ± 3.5
Action Potential Firing (Hz at 100pA)12.5 ± 1.510.8 ± 1.38.7 ± 1.1

*Hypothetical data representing a significant difference from control (p < 0.05).

This protocol measures intracellular calcium dynamics as an indicator of neuronal activity in response to this compound.[11][12]

Protocol Details:

  • Cell Culture: Culture primary neurons (e.g., cortical or hippocampal neurons) on glass coverslips.

  • Calcium Indicator Loading: Incubate neurons with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) or use neurons expressing a genetically encoded calcium indicator (e.g., GCaMP).[11][13]

  • Imaging: Mount the coverslip on a fluorescence microscope and acquire baseline fluorescence images.

  • Stimulation: Elicit neuronal activity using a chemical stimulus (e.g., high potassium chloride) or electrical field stimulation.

  • This compound Application: Perfuse the cells with a solution containing this compound and record the changes in fluorescence intensity.

  • Data Analysis: Analyze the frequency, amplitude, and duration of calcium transients in individual neurons.

Data Presentation:

ConditionBaseline Ca²⁺ Spike Frequency (Events/min)Stimulated Ca²⁺ Spike Amplitude (ΔF/F₀)
Control1.8 ± 0.31.5 ± 0.2
This compound (1 µM)1.7 ± 0.21.2 ± 0.1*
This compound (10 µM)1.6 ± 0.30.9 ± 0.1**

Hypothetical data representing a significant difference from control (p < 0.05, **p < 0.01). ΔF/F₀ represents the change in fluorescence over baseline.

Given the link between neuronal activity and metabolic stress, assessing this compound's impact on oxidative stress markers can provide additional insights.[14]

Protocol Details:

  • Cell Culture and Treatment: Treat cultured neurons or brain slices with this compound, with or without an oxidative stressor (e.g., hydrogen peroxide or glutamate).

  • ROS Detection: Measure reactive oxygen species (ROS) production using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[15]

  • Antioxidant Enzyme Activity: Measure the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase using commercially available assay kits.

  • Lipid Peroxidation Assay: Quantify malondialdehyde (MDA), a marker of lipid peroxidation, using a thiobarbituric acid reactive substances (TBARS) assay.[14]

  • Nrf2 Activation: Assess the nuclear translocation of Nrf2 using immunofluorescence or Western blotting of nuclear and cytoplasmic fractions.[16][17]

Data Presentation:

TreatmentRelative ROS Levels (% of Control)SOD Activity (U/mg protein)MDA Levels (nmol/mg protein)
Control100 ± 1050.2 ± 4.52.1 ± 0.3
Oxidative Stressor250 ± 20 35.1 ± 3.8*5.8 ± 0.6
Stressor + this compound (10 µM)245 ± 22 36.5 ± 4.1*5.5 ± 0.7

Hypothetical data representing a significant difference from control (p < 0.05, **p < 0.01).

Summary and Logical Framework

The proposed methodologies provide a multi-faceted approach to characterizing the effects of this compound on neurotransmission.

Logical_Framework cluster_level1 Molecular/Cellular Level cluster_level2 Systems/In Vivo Level This compound This compound (M5 Antagonist) PatchClamp Patch-Clamp Electrophysiology (Synaptic currents, excitability) This compound->PatchClamp CalciumImaging Calcium Imaging (Neuronal activity) This compound->CalciumImaging OxidativeStress Oxidative Stress Assays (ROS, Nrf2) This compound->OxidativeStress Microdialysis In Vivo Microdialysis (Neurotransmitter release) This compound->Microdialysis PatchClamp->Microdialysis Provides mechanistic insight into in vivo observations CalciumImaging->PatchClamp Correlates with changes in synaptic activity Microdialysis->OxidativeStress

Figure 4: Overall Assessment Strategy for this compound.

By integrating data from these experiments, researchers can build a comprehensive profile of this compound's neuropharmacological effects, from the molecular and cellular levels to in vivo systems. This will facilitate a deeper understanding of the role of M5 receptors in brain function and aid in the development of novel therapeutics.

References

Application Notes and Protocols for High-Throughput Screening of M5 Modulators Using ML381

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The M5 muscarinic acetylcholine (B1216132) receptor, a Gq-coupled G protein-coupled receptor (GPCR), is a promising therapeutic target for neurological and psychiatric disorders. The identification of selective M5 modulators is crucial for advancing our understanding of its physiological roles and for the development of novel therapeutics. ML381 (also known as VU0488130) is a potent and selective orthosteric antagonist of the human M5 receptor, identified through a high-throughput screening (HTS) campaign.[1][2] These application notes provide detailed protocols and data for utilizing this compound as a tool compound in HTS assays to identify novel M5 modulators.

Data Presentation

The following tables summarize the quantitative data for this compound, a valuable reference for researchers working with this compound.

Table 1: Potency and Selectivity of this compound

ParameterSpeciesValueReference
IC50 Human M5450 nM[1][2]
Rat M51.65 µM[2]
Human M1-M4>30 µM[1][2]
Rat M1-M4>30 µM[2]
Ki Human M5340 nM[1][2]

Signaling Pathway

The M5 receptor primarily signals through the Gq protein pathway. Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key second messenger that can be measured in functional assays.

M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M5 M5 Receptor Gq Gq Protein M5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (ER) IP3->Ca_ER Triggers release from Ca_Cytosol Ca2+ (Cytosol) Ca_ER->Ca_Cytosol Increases Cellular_Response Cellular Response Ca_Cytosol->Cellular_Response Initiates Agonist Agonist Agonist->M5 Binds

Caption: M5 Receptor Gq Signaling Pathway.

Experimental Protocols

This section provides a detailed protocol for a cell-based calcium mobilization assay, a common method for HTS of M5 modulators. This protocol is based on the principles of the assays used to identify this compound.

High-Throughput Screening (HTS) Protocol for M5 Receptor Antagonists using a Calcium Mobilization Assay

This protocol is designed for a 384-well plate format and can be adapted for other formats.

Materials:

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic receptor (CHO-hM5).

  • Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

  • Probenecid (B1678239): An anion-exchange transport inhibitor to prevent dye leakage.

  • M5 Agonist: Acetylcholine (ACh) or Carbachol.

  • Control Antagonist: this compound.

  • Compound Library: Test compounds dissolved in DMSO.

  • Plate Reader: A fluorescence plate reader with kinetic reading capabilities and liquid handling, such as a FLIPR (Fluorometric Imaging Plate Reader).

Experimental Workflow:

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Cell_Plating 1. Plate CHO-hM5 cells in 384-well plates Dye_Loading 2. Load cells with calcium indicator dye Cell_Plating->Dye_Loading Compound_Add 3. Add test compounds (including this compound control) Dye_Loading->Compound_Add Incubation 4. Pre-incubate Compound_Add->Incubation Agonist_Add 5. Add M5 agonist (e.g., ACh) Incubation->Agonist_Add Fluorescence_Read 6. Measure fluorescence change (calcium mobilization) Agonist_Add->Fluorescence_Read Hit_ID 7. Identify hits that inhibit the agonist response Fluorescence_Read->Hit_ID

Caption: HTS Workflow for M5 Antagonists.

Procedure:

  • Cell Plating:

    • The day before the assay, seed CHO-hM5 cells into black-walled, clear-bottom 384-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 10,000 cells/well in 20 µL of culture medium).

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.

    • Aspirate the culture medium from the cell plates and add 20 µL of the loading buffer to each well.

    • Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition (Antagonist Mode):

    • Prepare serial dilutions of the test compounds and this compound (as a positive control) in assay buffer. The final DMSO concentration should be kept below 0.5%.

    • Using the plate reader's liquid handler, add 5 µL of the compound solutions to the respective wells of the cell plate.

  • Pre-incubation:

    • Incubate the plates for 15-30 minutes at room temperature to allow the compounds to interact with the receptors.

  • Agonist Addition and Fluorescence Measurement:

    • Prepare a solution of the M5 agonist (e.g., acetylcholine) in assay buffer at a concentration that will elicit a submaximal response (EC80). This concentration needs to be predetermined in a separate agonist dose-response experiment.

    • Place the cell plate in the fluorescence plate reader.

    • Initiate the kinetic read, measuring the baseline fluorescence for 10-20 seconds.

    • The instrument's liquid handler then adds 5 µL of the agonist solution to each well.

    • Continue to measure the fluorescence intensity every 1-2 seconds for at least 60-90 seconds to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • The percentage of inhibition for each test compound is calculated relative to the controls (wells with agonist only vs. wells with a maximal concentration of this compound).

    • Compounds that show significant inhibition of the agonist-induced calcium mobilization are identified as potential M5 antagonists.

"Triple-Add" HTS Protocol for Identifying Diverse M5 Modulators

To identify not only antagonists but also agonists and allosteric modulators, a "triple-add" protocol can be employed.

Logical Relationship of the Triple-Add Protocol:

Triple_Add_Logic cluster_add1 First Addition cluster_add2 Second Addition cluster_add3 Third Addition Start Start with Dye-Loaded Cells Add_Compound Add Test Compound Start->Add_Compound Read1 Read Fluorescence Add_Compound->Read1 Check_Agonist Agonist Activity? Read1->Check_Agonist Add_Agonist_EC20 Add Agonist (EC20) Check_Agonist->Add_Agonist_EC20 No End End of Assay Check_Agonist->End Yes (Agonist) Read2 Read Fluorescence Add_Agonist_EC20->Read2 Check_PAM PAM Activity? Read2->Check_PAM Add_Agonist_EC80 Add Agonist (EC80) Check_PAM->Add_Agonist_EC80 No Check_PAM->End Yes (PAM) Read3 Read Fluorescence Add_Agonist_EC80->Read3 Check_NAM Antagonist/NAM Activity? Read3->Check_NAM Check_NAM->End Yes (Antagonist/NAM) Check_NAM->End No

Caption: Logic of the Triple-Add HTS Protocol.

Procedure Modification for Triple-Add:

  • First Addition and Read (Agonist Detection): After dye loading, add the test compounds and read the fluorescence. An increase in fluorescence indicates agonist activity.

  • Second Addition and Read (Positive Allosteric Modulator - PAM - Detection): To the same wells, add a low concentration of agonist (e.g., EC20). A potentiation of the signal compared to the agonist-only control suggests PAM activity.

  • Third Addition and Read (Antagonist/Negative Allosteric Modulator - NAM - Detection): Finally, add a high concentration of agonist (e.g., EC80). A decrease in the signal compared to the agonist-only control indicates antagonist or NAM activity.

Conclusion

This compound serves as an indispensable tool for the study of the M5 muscarinic receptor. The protocols and data presented here provide a comprehensive guide for researchers to establish robust and reliable high-throughput screening assays for the discovery of novel M5 modulators. The detailed methodologies and workflow diagrams are intended to facilitate the implementation of these assays in both academic and industrial drug discovery settings.

References

Troubleshooting & Optimization

how to prevent ML381 degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ML381. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this compound in experiments. Our goal is to help you mitigate potential compound degradation and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective M5 orthosteric antagonist. It functions by binding to the M5 muscarinic acetylcholine (B1216132) receptor (mAChR), a G protein-coupled receptor (GPCR), and blocking the binding of the endogenous agonist, acetylcholine. This inhibition prevents the activation of downstream signaling pathways.[1][2][3]

Q2: What are the known stability issues with this compound?

A2: this compound is known to have poor metabolic stability, particularly in in-vivo and certain in-vitro systems like rat plasma and liver microsomes. The primary degradation pathways are:

  • Hydrolytic cleavage: The amide bond in this compound is susceptible to hydrolysis, breaking the molecule into a carboxylic acid and an amine.[4]

  • Oxidation: NADPH-dependent mono-oxidation can also occur.

  • Photodegradation: The isoxazole (B147169) ring within the this compound structure has the potential to undergo photodegradation upon exposure to UV light.[5]

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is critical to prevent degradation. Based on available data, the following conditions are recommended:

Storage ConditionDuration
Powder -20°C for up to 3 years
In Solvent (e.g., DMSO) -80°C for up to 1 year

Always refer to the manufacturer's specific recommendations.

Q4: How should I prepare my this compound working solutions to minimize degradation?

A4: To prepare working solutions, it is advisable to first create a high-concentration stock solution in a suitable solvent like DMSO. For aqueous experimental buffers, minimize the time the compound spends in the solution before use. The pH of the buffer can significantly impact the stability of amide-containing compounds; therefore, maintaining a pH below 7 is recommended where experimentally feasible.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.

  • Possible Cause 1: Compound Degradation in Media. this compound can degrade in aqueous cell culture media, especially when incubated for extended periods at 37°C. Components within the media or serum can also contribute to degradation.

    • Troubleshooting Steps:

      • Minimize Incubation Time: Add this compound to your assay plates as close to the time of measurement as possible.

      • Serum Impact: Test for this compound stability in your specific cell culture medium with and without serum to determine if serum components are affecting stability.

      • pH Monitoring: Ensure the pH of your cell culture medium remains stable throughout the experiment, as a pH greater than 6 can accelerate the decomposition of similar compounds.[6]

      • Fresh Preparations: Always use freshly prepared working solutions for each experiment.

  • Possible Cause 2: Photodegradation. Exposure to light, particularly UV, can cause the isoxazole ring in this compound to degrade.[5]

    • Troubleshooting Steps:

      • Work in Low-Light Conditions: Prepare solutions and perform experimental steps under subdued lighting.

      • Use Amber Vials: Store stock and working solutions in amber or foil-wrapped tubes to protect them from light.

      • Plate Protection: If long incubation times are necessary, protect cell culture plates from light by covering them with a lid or placing them in a dark incubator.

  • Possible Cause 3: Low Bioavailability in Assay. Poor solubility or binding to plasticware can reduce the effective concentration of this compound available to the cells.

    • Troubleshooting Steps:

      • Solubility Check: Visually inspect your final working solution for any precipitation.

      • Vehicle Control: Ensure your vehicle control (e.g., DMSO) is at a concentration that does not affect cell viability or the assay readout.

      • Plate Binding: Consider using low-adhesion microplates if you suspect significant binding of the compound to the plastic.

Issue 2: High variability between experimental replicates.

  • Possible Cause 1: Inconsistent Compound Handling. Variations in the preparation of working solutions or the timing of compound addition can lead to replicate variability.

    • Troubleshooting Steps:

      • Standardized Protocol: Adhere to a strict, standardized protocol for solution preparation and addition to assays.

      • Automated Dispensing: If available, use automated liquid handlers for precise and consistent dispensing.

  • Possible Cause 2: Cell Health and Density. Variations in cell health or plating density across a plate can lead to inconsistent responses.

    • Troubleshooting Steps:

      • Cell Viability: Regularly check the viability of your cell stocks.

      • Consistent Plating: Ensure a uniform cell suspension when plating to avoid density gradients.

Experimental Protocols

Protocol 1: General Workflow for an In-Vitro Cell-Based Assay with this compound

This protocol provides a generalized workflow to minimize this compound degradation.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare fresh this compound stock in DMSO (e.g., 10 mM) prep_working Dilute stock to working concentration in assay buffer immediately before use prep_stock->prep_working add_this compound Add this compound working solution to cells in low-light prep_working->add_this compound plate_cells Plate cells and allow to adhere overnight plate_cells->add_this compound incubate Incubate for the shortest effective duration add_this compound->incubate add_agonist Add M5 receptor agonist (if applicable) incubate->add_agonist measure_signal Measure downstream signal (e.g., Ca2+ flux, IP1 accumulation) add_agonist->measure_signal data_analysis Analyze data measure_signal->data_analysis

A generalized experimental workflow for in-vitro assays using this compound.

Signaling Pathway

M5 Muscarinic Receptor Signaling Pathway

This compound acts as an antagonist at the M5 muscarinic receptor. The binding of the natural agonist, acetylcholine (ACh), to the M5 receptor initiates a signaling cascade through the Gq protein alpha subunit. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This compound prevents this cascade by blocking the initial binding of ACh.[1][7]

M5_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M5R M5 Receptor Gq Gq Protein M5R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_response Cellular Response Ca_release->Cell_response PKC->Cell_response ACh Acetylcholine (ACh) ACh->M5R Activates This compound This compound This compound->M5R Antagonizes

This compound antagonizes the M5 muscarinic receptor signaling pathway.

References

Technical Support Center: Addressing Small Molecule Instability in Plasma for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the plasma instability of small molecule inhibitors, using the Nrf2 inhibitor ML381 as a focal point for discussion of common issues encountered during in vivo studies.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected plasma concentrations of our compound in our rodent model. Could plasma instability be the cause?

A1: Yes, lower than expected plasma concentrations are a common indicator of compound instability in plasma. Several factors can contribute to this, including enzymatic degradation by plasma esterases, proteases, or other metabolic enzymes, as well as chemical instability (e.g., hydrolysis) in the aqueous environment of blood. It is crucial to differentiate between poor absorption, rapid metabolism, and inherent plasma instability.

Q2: How can we determine if our compound is unstable in plasma?

A2: An in vitro plasma stability assay is the first step. This involves incubating the compound in plasma from the same species used in your in vivo studies (e.g., rat, mouse) at 37°C and measuring the compound's concentration at several time points. A rapid decrease in concentration over time indicates instability.

Q3: What are the primary mechanisms of drug degradation in plasma?

A3: The degradation of pollutants during plasma treatment can occur through collisions of gas phases within the plasma technology[1]. Reactive species play a significant role in the degradation of pollutants by creating acid-base, oxidation, reduction, and photochemical reactions[1].

Q4: Can the formulation of the compound affect its plasma stability?

A4: Absolutely. The formulation is a critical factor. Strategies to enhance stability include pH optimization, the use of stabilizers, and encapsulation techniques like liposomes or nanoparticles to protect the compound from degradation[[“]][3]. For subcutaneous administration, oil-based formulations can create a depot effect, leading to a more sustained release and potentially protecting the compound from immediate, extensive contact with plasma enzymes[4].

Q5: What analytical methods are suitable for measuring our compound's concentration in plasma?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable technique for accurately quantifying small molecules in complex biological matrices like plasma[5]. This method offers high sensitivity and selectivity, allowing for precise measurement of the parent compound and its potential metabolites[6][7][8].

Troubleshooting Guides

Issue 1: Rapid Loss of Compound in In Vitro Plasma Stability Assay
Potential Cause Troubleshooting Step Expected Outcome
Enzymatic Degradation 1. Perform the assay with heat-inactivated plasma. 2. Include specific enzyme inhibitors (e.g., esterase inhibitors) in the assay.If stability improves, enzymatic degradation is confirmed. This helps to identify the class of enzymes responsible.
Chemical Instability (e.g., Hydrolysis) 1. Assess stability in buffer at physiological pH (7.4). 2. Evaluate stability at different pH values to identify pH-dependent degradation.If the compound is unstable in buffer, chemical degradation is likely. The pH profile will guide formulation strategies.
Non-specific Binding to Plastics 1. Use low-binding microplates and tubes. 2. Include a control sample without plasma to assess recovery from the labware.Improved recovery in the control sample will indicate that non-specific binding was a contributing factor.
Issue 2: Low Bioavailability in In Vivo Studies Despite Acceptable In Vitro Stability
Potential Cause Troubleshooting Step Expected Outcome
First-Pass Metabolism 1. Compare plasma concentrations after oral (PO) and intravenous (IV) administration. 2. Analyze plasma for known metabolites.A significant difference in the area under the curve (AUC) between IV and PO administration suggests high first-pass metabolism in the liver.
Poor Absorption 1. Evaluate the compound's solubility and permeability (e.g., using a Caco-2 assay). 2. Test different oral formulation strategies (e.g., solubility enhancers, permeation enhancers).Improved plasma concentrations after formulation optimization will point to absorption as the limiting factor.
Rapid Clearance 1. Conduct a full pharmacokinetic study to determine clearance (CL) and volume of distribution (Vd).High clearance values will confirm that the compound is being rapidly removed from circulation, even if it is stable in plasma.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assessment

Objective: To determine the rate of degradation of a compound in plasma.

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Plasma from the relevant species (e.g., rat, human)

  • Phosphate buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS/MS system

  • Low-binding microplates

Methodology:

  • Prepare a working solution of the test compound in an appropriate solvent.

  • Pre-warm plasma and PBS to 37°C.

  • In a 96-well plate, add the test compound to the plasma to achieve the desired final concentration. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (<1%) to avoid protein precipitation.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-compound mixture.

  • Immediately quench the reaction by adding a protein precipitation agent (e.g., cold acetonitrile (B52724) with an internal standard).

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantify the remaining concentration of the parent compound at each time point.

  • Calculate the half-life (t1/2) of the compound in plasma.

Protocol 2: Quantification of this compound in Plasma using LC-MS/MS

Objective: To accurately measure the concentration of this compound in plasma samples from in vivo studies.

Methodology:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard to precipitate proteins.

    • Vortex for 1 minute and centrifuge at high speed for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection.

  • LC-MS/MS Analysis:

    • Use a C18 reverse-phase column for chromatographic separation.

    • Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Detect the compound using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Optimize the MRM transitions for this compound and the internal standard.

  • Quantification:

    • Generate a calibration curve using known concentrations of this compound spiked into blank plasma.

    • Calculate the concentration of this compound in the unknown samples by interpolating from the calibration curve.

Visualizations

Nrf2_Signaling_Pathway cluster_nucleus Inside Nucleus Stress Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Stress->Keap1_Nrf2 induces conformational change in Keap1 Cul3 Cul3-Rbx1 E3 Ligase Keap1_Nrf2->Cul3 associates with Ub Ubiquitination Keap1_Nrf2->Ub Nrf2 is ubiquitinated Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 is released Cul3->Keap1_Nrf2 mediates Proteasome Proteasomal Degradation Ub->Proteasome leads to Nucleus Nucleus Nrf2_free->Nucleus ARE Antioxidant Response Element (ARE) Transcription Gene Transcription ARE->Transcription Antioxidant_Proteins Antioxidant & Detoxifying Proteins (e.g., NQO1, GCLC) Transcription->Antioxidant_Proteins This compound This compound Nrf2_sMaf Nrf2-sMaf Heterodimer This compound->Nrf2_sMaf inhibits binding to ARE Nrf2_free_nuc Nrf2 sMaf sMaf Nrf2_free_nuc->sMaf heterodimerizes with Nrf2_free_nuc->Nrf2_sMaf sMaf->Nrf2_sMaf Nrf2_sMaf->ARE binds to

Caption: Nrf2 signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Confirmation & Troubleshooting start Hypothesis: Compound instability in plasma plasma_stability In Vitro Plasma Stability Assay start->plasma_stability data_analysis_vitro Calculate Half-Life (t½) plasma_stability->data_analysis_vitro stable Stable (t½ > 60 min) data_analysis_vitro->stable unstable Unstable (t½ < 60 min) data_analysis_vitro->unstable pk_study Pharmacokinetic (PK) Study (IV and PO administration) stable->pk_study Proceed to in vivo formulation Develop Alternative Formulations (e.g., encapsulation, oil-based) unstable->formulation Address instability bioanalysis LC-MS/MS Bioanalysis of Plasma Samples pk_study->bioanalysis formulation->pk_study pk_parameters Determine AUC, CL, Vd, and Bioavailability bioanalysis->pk_parameters conclusion Correlate In Vitro and In Vivo Findings pk_parameters->conclusion

Caption: Workflow for investigating and addressing plasma instability.

References

minimizing off-target effects of ML381 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ML381. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively while minimizing and troubleshooting potential off-target effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly selective antagonist of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR), a G protein-coupled receptor (GPCR).[1][2] It functions as an orthosteric antagonist, meaning it binds to the same site as the endogenous ligand, acetylcholine, thereby competitively inhibiting the receptor's activation.[1] this compound is particularly valuable as a chemical probe for studying the physiological and pathological roles of the M5 receptor, especially in the central nervous system.[1][2] Due to its pharmacokinetic properties, it is best suited for in vitro and electrophysiology studies.[1]

Q2: How selective is this compound for the M5 receptor over other muscarinic receptor subtypes?

This compound exhibits exceptional selectivity for the human M5 receptor over the other muscarinic subtypes (M1-M4). Experimental data shows that its inhibitory concentration (IC50) for M1, M2, M3, and M4 receptors is greater than 30 µM, while its IC50 for the M5 receptor is approximately 450 nM.[1][3] This represents a selectivity of over 65-fold for the M5 subtype.

Q3: What are the known off-target effects of this compound?

Extensive screening of this compound has demonstrated a very clean off-target profile. In a broad panel of 68 GPCRs, ion channels, and transporters, this compound showed no significant activity at a concentration of 10 µM.[1] Additionally, it displayed low inhibitory activity against major human cytochrome P450 enzymes, with the most notable being a weak inhibition of CYP2C9 (IC50 of 6.3 µM).[1] While no significant off-targets have been identified at standard working concentrations, it is crucial to use the lowest effective concentration in your experiments to minimize the potential for any unforeseen interactions.

Q4: What is the recommended working concentration for this compound in cell-based assays?

The optimal concentration of this compound will depend on the specific cell type, experimental conditions, and the expression level of the M5 receptor. A good starting point is to perform a dose-response experiment to determine the lowest concentration that elicits the desired on-target effect. Generally, concentrations in the range of the IC50 value (around 450 nM for human M5) are a reasonable starting point. It is advisable to use concentrations well below 10 µM to avoid potential off-target effects.

Q5: How can I be sure that the observed phenotype in my experiment is due to M5 receptor inhibition by this compound?

Validating that an observed effect is on-target is a critical aspect of using chemical probes. Here are several key strategies:

  • Use a Structurally Unrelated M5 Antagonist: If another selective M5 antagonist with a different chemical scaffold produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Genetic Validation: The most definitive approach is to use genetic tools. For example, you can test this compound in cells where the M5 receptor has been knocked out or knocked down (e.g., using CRISPR/Cas9 or siRNA). If the compound has no effect in these cells, it strongly suggests the phenotype is M5-dependent.

  • Rescue Experiments: In M5 knockout/knockdown cells, you can reintroduce the M5 receptor and see if the sensitivity to this compound is restored.

  • Use an Inactive Control: An inactive analog of this compound that is structurally similar but does not bind to the M5 receptor should not produce the observed phenotype.

Troubleshooting Guides

Problem 1: I am observing a cellular phenotype at a much higher concentration of this compound than its reported IC50.

  • Possible Cause: This could indicate an off-target effect, as promiscuous activity of small molecules is more likely at higher concentrations. It might also suggest low expression of the M5 receptor in your cell system or poor cell permeability of the compound under your specific experimental conditions.

  • Troubleshooting Steps:

    • Confirm M5 Receptor Expression: Verify the expression of the M5 receptor in your cell line at the mRNA and/or protein level.

    • Perform a Dose-Response Curve: Carefully titrate this compound to determine the minimal effective concentration.

    • Use Control Cell Lines: Test this compound on a cell line that does not express the M5 receptor. Any effect observed in these cells is likely off-target.

    • Employ an Inactive Control: Synthesize or obtain an inactive analog of this compound. This control should be structurally very similar to this compound but with a modification that abolishes its binding to the M5 receptor. Based on structure-activity relationship (SAR) studies, modifications to the amide portion of this compound can lead to a significant loss of activity.[4]

    • Orthogonal Approach: Use a different, structurally unrelated M5 antagonist to see if it recapitulates the phenotype.

Problem 2: My experimental results with this compound are inconsistent or not reproducible.

  • Possible Cause: Inconsistency can arise from issues with compound stability, solubility, or experimental variability.

  • Troubleshooting Steps:

    • Check Compound Stability: this compound has been noted to have poor metabolic stability and is susceptible to amide hydrolysis in plasma.[1] While more stable in PBS, ensure your experimental media and conditions do not lead to rapid degradation. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.

    • Ensure Solubility: this compound is soluble in DMSO and ethanol. When diluting into aqueous buffers, ensure the final solvent concentration is low (e.g., <0.1% DMSO) and does not affect your cells. Visually inspect for any precipitation.

    • Standardize Experimental Procedures: Ensure consistent cell passage numbers, seeding densities, and treatment times.

    • Include Positive and Negative Controls: A positive control (e.g., a known M5 agonist to see the effect that this compound should block) and a vehicle control (e.g., DMSO) are essential in every experiment.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Potency and Selectivity of this compound

Receptor SubtypeIC50 (nM)Ki (nM)Species
Human M5 450[1][3]340[1]Human
Human M1-M4 >30,000[1][3]-Human
Rat M5 1,650[4]-Rat
Rat M1-M4 >30,000[4]-Rat

Table 2: Off-Target Profile of this compound

Target PanelConcentration TestedResult
68 GPCRs, Ion Channels, Transporters 10 µM[1]No significant activity (>50% inhibition)
CYP2C9 -IC50 = 6.3 µM[1]

Experimental Protocols

1. Competition Radioligand Binding Assay to Determine this compound Affinity

This protocol is adapted from standard procedures for muscarinic receptor binding assays.[4]

  • Objective: To determine the binding affinity (Ki) of this compound for the M5 muscarinic receptor.

  • Materials:

    • Cell membranes expressing the human M5 receptor.

    • [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

    • This compound stock solution.

    • Atropine (for determining non-specific binding).

    • Assay buffer (e.g., PBS).

    • Scintillation fluid and counter.

  • Methodology:

    • Prepare a series of dilutions of this compound.

    • In a multi-well plate, combine the cell membranes, a fixed concentration of [3H]-NMS (typically near its Kd), and varying concentrations of this compound.

    • Include control wells for total binding (no competitor) and non-specific binding (a saturating concentration of atropine).

    • Incubate to allow binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation.

2. Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

This protocol provides a general framework for performing a CETSA to confirm that this compound binds to the M5 receptor in intact cells.

  • Objective: To demonstrate that this compound binding stabilizes the M5 receptor against thermal denaturation in a cellular context.

  • Materials:

    • Cells expressing the M5 receptor.

    • This compound stock solution.

    • Lysis buffer with protease inhibitors.

    • Antibody specific for the M5 receptor.

    • Western blotting reagents and equipment.

  • Methodology:

    • Treat cultured cells with this compound or a vehicle control for a defined period.

    • Heat the cells at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

    • Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Analyze the amount of soluble M5 receptor in each sample by Western blotting.

    • A positive result is indicated by a shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control, signifying that this compound binding has stabilized the M5 receptor.

Visualizations

M5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M5_Receptor M5 Receptor (GPCR) Acetylcholine->M5_Receptor Binds and Activates This compound This compound This compound->M5_Receptor Binds and Inhibits G_Protein Gq/11 M5_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: M5 muscarinic receptor signaling pathway and inhibition by this compound.

Off_Target_Troubleshooting Start Unexpected Experimental Result with this compound DoseResponse Perform Dose-Response Experiment Start->DoseResponse ConcentrationCheck Is the effective concentration significantly higher than IC50? DoseResponse->ConcentrationCheck M5Expression Confirm M5 Receptor Expression in Cell Line ConcentrationCheck->M5Expression Yes InactiveControl Test with an Inactive Control Compound ConcentrationCheck->InactiveControl No M5Expression->InactiveControl PhenotypeCheck1 Does the inactive control produce the same phenotype? InactiveControl->PhenotypeCheck1 OrthogonalCompound Use a Structurally Different M5 Antagonist PhenotypeCheck1->OrthogonalCompound No OffTarget Phenotype is Likely Off-Target PhenotypeCheck1->OffTarget Yes PhenotypeCheck2 Does the orthogonal compound reproduce the phenotype? OrthogonalCompound->PhenotypeCheck2 GeneticValidation Perform Genetic Validation (e.g., M5 Knockout/Knockdown) PhenotypeCheck2->GeneticValidation Yes PhenotypeCheck2->OffTarget No PhenotypeCheck3 Is the phenotype absent in knockout cells? GeneticValidation->PhenotypeCheck3 OnTarget Phenotype is Likely On-Target PhenotypeCheck3->OnTarget Yes PhenotypeCheck3->OffTarget No

Caption: Troubleshooting workflow for investigating unexpected results with this compound.

CETSA_Workflow Start Start: CETSA Experiment CellTreatment Treat cells with this compound or vehicle control Start->CellTreatment HeatShock Apply heat gradient to cell suspensions CellTreatment->HeatShock Lysis Lyse cells HeatShock->Lysis Centrifugation Centrifuge to separate soluble and precipitated proteins Lysis->Centrifugation SupernatantCollection Collect supernatant (soluble fraction) Centrifugation->SupernatantCollection WesternBlot Analyze M5 receptor levels by Western Blot SupernatantCollection->WesternBlot DataAnalysis Plot soluble M5 receptor vs. temperature WesternBlot->DataAnalysis Result Compare melting curves of This compound vs. vehicle DataAnalysis->Result TargetEngagement Target Engagement Confirmed (Thermal Shift Observed) Result->TargetEngagement Shift NoEngagement No Target Engagement (No Thermal Shift) Result->NoEngagement No Shift

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

long-term stability of ML381 stock solutions at -20°C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of ML381 stock solutions at -20°C. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature and duration for this compound stock solutions?

A1: For optimal stability, it is recommended to store this compound stock solutions at -80°C. At -20°C, the stability is more limited. See the table below for a summary of recommendations from various suppliers.

Q2: What is the primary degradation pathway for this compound?

A2: The principal degradation pathway for this compound is through the hydrolytic cleavage of its amide bond.[1] This instability is particularly pronounced in plasma, making the compound more suitable for in vitro and electrophysiological studies.[1][2]

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.

Q4: Can I subject my this compound stock solution to multiple freeze-thaw cycles?

A4: It is strongly advised to avoid repeated freezing and thawing of this compound stock solutions.[3] To prevent degradation, aliquot the stock solution into smaller, single-use volumes before freezing.

Q5: My this compound solution appears to have precipitated after thawing. What should I do?

A5: If precipitation occurs, you can gently warm the solution and/or sonicate it to aid in redissolution.[2] To prevent this, ensure the initial stock solution is fully dissolved and consider preparing aliquots at a concentration that remains stable upon thawing.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity in the experiment. Degradation of this compound stock solution due to improper storage.Prepare fresh stock solutions. For solutions stored at -20°C for over a month, re-evaluate their efficacy.[3] Consider switching to -80°C for long-term storage.
Multiple freeze-thaw cycles.Prepare single-use aliquots of the stock solution to avoid repeated temperature changes.[3]
Precipitation observed in the stock solution upon thawing. The concentration of this compound may be too high for the solvent at lower temperatures.Gently warm and sonicate the vial to redissolve the compound.[2] For future preparations, consider if a lower stock concentration is feasible for your experimental needs.
Inconsistent experimental results. Inconsistent concentration of the active compound due to degradation or precipitation.Ensure the stock solution is completely dissolved before each use. Follow strict storage and handling protocols. Perform regular quality control of the stock solution if stored for extended periods.

Quantitative Data Summary

The following table summarizes the recommended storage conditions for this compound stock solutions from different suppliers.

Supplier Storage Temperature Recommended Maximum Storage Duration
MedChemExpress-20°C1 month[2]
-80°C6 months[2]
TargetMol-80°C (in solvent)1 year[4]

Note: For this compound in powder form, TargetMol suggests a storage of -20°C for up to 3 years.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 379.41 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the required mass of this compound for your desired volume and concentration. For example, for 1 mL of a 10 mM stock solution, you will need 3.79 mg of this compound.

  • Carefully weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.

  • Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage or at -20°C for short-term use (up to one month).

Protocol 2: Assessment of this compound Stock Solution Stability

This protocol outlines a general workflow to assess the stability of your this compound stock solution over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound stock solution stored at -20°C

  • HPLC system with a suitable column (e.g., C18)

  • Appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a modifier like formic acid)

  • Freshly prepared this compound standard solution for comparison

Procedure:

  • At time zero (immediately after preparation), inject a sample of the this compound stock solution onto the HPLC system to obtain an initial chromatogram and peak area.

  • Store the remaining stock solution aliquots at -20°C.

  • At specified time points (e.g., 1 week, 2 weeks, 1 month, 2 months), thaw one aliquot of the stock solution.

  • Inject a sample of the thawed solution onto the HPLC system under the same conditions as the initial run.

  • Compare the peak area of the main this compound peak to the initial peak area. A significant decrease in the peak area or the appearance of new peaks indicates degradation.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Visualizations

ML381_Degradation_Pathway This compound This compound (Active Compound) Hydrolysis Hydrolytic Cleavage of Amide Bond This compound->Hydrolysis H₂O Degradation_Product Inactive Degradation Products Hydrolysis->Degradation_Product

Caption: Primary degradation pathway of this compound via amide hydrolysis.

Experimental_Workflow_Stability_Assessment cluster_prep Stock Solution Preparation cluster_analysis Stability Analysis (HPLC) Prep Prepare this compound Stock Solution in DMSO Aliquot Aliquot into single-use tubes Prep->Aliquot Store Store at -20°C Aliquot->Store Time_Points Thaw aliquot at defined time points (T=0, 1, 2, 4 weeks) Store->Time_Points HPLC Analyze by HPLC Time_Points->HPLC Compare Compare peak area to T=0 HPLC->Compare

Caption: Experimental workflow for assessing this compound stock solution stability.

References

Technical Support Center: Optimizing ML381 Antagonist Potency Assays for Rat vs. Human M5 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the potency of the M5-selective antagonist, ML381, at rat versus human M5 muscarinic acetylcholine (B1216132) receptors.

A Note on this compound's Mechanism of Action: It is important to clarify that this compound is a selective antagonist of the M5 receptor, not an agonist.[1][2] Therefore, its potency is typically measured by its ability to inhibit the response induced by an agonist, and is expressed as an IC50 (half-maximal inhibitory concentration) or a Ki (inhibitory constant). This guide will focus on troubleshooting experiments designed to accurately determine these values.

Frequently Asked Questions (FAQs)

Q1: We are observing a lower potency for this compound at the rat M5 receptor compared to the human M5 receptor. Is this expected?

A1: Yes, this is a known characteristic of this compound. Published data indicates a roughly 4-fold decrease in potency at the rat M5 receptor compared to the human M5 receptor.[3][4] This species-dependent difference is a critical consideration for in vitro and in vivo studies.

Q2: What are the primary signaling pathways activated by the M5 receptor that can be used to assess this compound's antagonist activity?

A2: M5 receptors primarily couple to Gq/11 G-proteins.[5][6][7] Agonist activation of this pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][8] IP3 triggers the release of calcium from intracellular stores, making intracellular calcium mobilization a robust readout for functional assays.[1][9]

Q3: What are the most common assays to determine the antagonist potency of this compound at M5 receptors?

A3: The two most common assay types are:

  • Radioligand Binding Assays: These assays directly measure the binding of a radiolabeled ligand to the receptor and how this compound competes with this binding. This allows for the determination of the Ki value.[10][11]

  • Functional Assays (e.g., Calcium Mobilization): These cell-based assays measure the downstream signaling of the M5 receptor in response to an agonist. The ability of this compound to inhibit this agonist-induced signal is quantified to determine its IC50 value.[9][12]

Q4: We are seeing high variability in our calcium mobilization assay results. What could be the cause?

A4: High variability in calcium mobilization assays, often performed using a FLIPR (Fluorometric Imaging Plate Reader), can stem from several factors:

  • Cell Health and Density: Ensure cells are healthy, in a logarithmic growth phase, and plated at a consistent density. Over-confluent or under-confluent wells will respond differently.[13]

  • Dye Loading: Inconsistent dye loading time, temperature, or concentration can lead to variable baseline fluorescence and response magnitudes.[13] For CHO cells, which are commonly used, probenecid (B1678239) may be required to prevent the dye from being extruded.[13][14]

  • Compound Addition: Variations in the speed and height of liquid addition can dislodge cells or cause artifacts. Optimize the liquid handling parameters on your instrument.[15]

  • Agonist Concentration: Use a concentration of the agonist that gives a consistent and submaximal response (typically EC80) to ensure a sufficient window for detecting inhibition.

Quantitative Data Summary

The following table summarizes the reported antagonist potency of this compound at human and rat M5 receptors.

Parameter Human M5 Receptor Rat M5 Receptor Reference
IC50 (Functional Assay) 450 nM1.65 µM[3][4]
Ki (Binding Assay) 340 nMNot Reported[3][4]

M5 Receptor Signaling Pathway

The diagram below illustrates the canonical signaling pathway of the M5 muscarinic acetylcholine receptor.

M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M5R M5 Receptor Gq11 Gq/11 M5R->Gq11 Couples to PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Downstream Downstream Cellular Responses Ca_cyto->Downstream PKC->Downstream Agonist Acetylcholine (Agonist) Agonist->M5R Activates This compound This compound (Antagonist) This compound->M5R Inhibits

Caption: M5 receptor signaling pathway.

Troubleshooting and Experimental Workflow

The following diagram outlines a logical workflow for troubleshooting discrepancies in this compound potency measurements.

Caption: Troubleshooting workflow for this compound potency assays.

Detailed Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is adapted for determining the Ki of this compound at human or rat M5 receptors expressed in CHO-K1 cells.[7][10]

Materials:

  • Cell Membranes: CHO-K1 cell membranes stably expressing human or rat M5 receptors.

  • Radioligand: [3H]N-Methylscopolamine ([3H]NMS).

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4 (ice-cold).

  • Non-specific Binding Control: Atropine (10 µM).

  • Test Compound: this compound serial dilutions.

  • Filtration Plate: 96-well GF/B filter plate.

  • Scintillation Cocktail.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in order:

    • 25 µL of assay buffer (for total binding) or 10 µM Atropine (for non-specific binding) or this compound dilution.

    • 25 µL of [3H]NMS (at a final concentration at or below its Kd, e.g., 0.3 nM).

    • 200 µL of diluted cell membranes (e.g., 10-20 µg protein per well).

  • Incubate the plate for 2-3 hours at room temperature with gentle shaking to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the GF/B filter plate using a cell harvester.

  • Wash the filters 3-5 times with ice-cold wash buffer.

  • Allow the filters to dry completely.

  • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: Intracellular Calcium Mobilization (FLIPR)

This protocol describes how to measure the IC50 of this compound by inhibiting agonist-induced calcium flux.[5][9][12]

Materials:

  • Cell Line: CHO-K1 cells stably expressing human or rat M5 receptors.

  • Culture Medium: Ham's F-12K with 10% FBS and a selection antibiotic (e.g., Zeocin).[3]

  • Assay Plate: 96- or 384-well black, clear-bottom cell culture plates.

  • Calcium Indicator Dye: Fluo-4 AM or Calcium-5/6 assay kit.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid: (if using CHO cells) to prevent dye leakage.[14]

  • Agonist: Carbachol (B1668302) or another suitable muscarinic agonist.

  • Test Compound: this compound serial dilutions.

Procedure:

  • Cell Plating: Seed the CHO-K1/M5 cells into the assay plate at an optimized density and culture overnight.

  • Dye Loading:

    • Prepare the calcium indicator dye loading solution in assay buffer (with probenecid if necessary).

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate for 1 hour at 37°C.

  • Compound Pre-incubation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the this compound dilutions to the cell plate and incubate for 15-30 minutes at room temperature.

  • Measurement:

    • Place the cell plate into the FLIPR instrument.

    • Prepare an agonist plate containing carbachol at a concentration that elicits ~80% of the maximal response (EC80).

    • Initiate the reading, which will first measure baseline fluorescence, then automatically add the agonist from the agonist plate and continue reading the fluorescence signal over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the response as a percentage of the control (agonist only) against the concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

References

troubleshooting inconsistent results in ML381 dose-response curves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in ML381 dose-response curves. Our aim is to equip scientists and drug development professionals with the necessary information to identify, address, and prevent common issues during their experiments.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific problems you may encounter.

Problem 1: High variability between replicate wells.

  • Question: My replicate wells for the same this compound concentration show significantly different responses. What should I check?

  • Answer: High variability between replicates often points to technical errors in the experimental setup.[1] Consider the following factors:

    • Inconsistent Cell Plating: Ensure a homogenous cell suspension before and during plating to have a consistent number of cells in each well. Edge effects in microplates can also lead to variability; it is advisable to either avoid using the outer wells or fill them with a buffer or media.[1]

    • Pipetting Inaccuracy: Small volume inaccuracies, especially during serial dilutions of this compound, can lead to large differences in the final concentration. Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions.

    • Incomplete Reagent Mixing: Thoroughly mix all reagents, including this compound dilutions, before adding them to the wells.[1]

    • Plate Reader Issues: Check that the plate reader is set up correctly for your assay type (e.g., fluorescence, luminescence). For fluorescent assays, ensure filter compatibility to avoid spectral overlap and use appropriate microplates (e.g., black-walled, clear bottom) to prevent cross-talk.[2][3]

Problem 2: The dose-response curve has a very shallow or steep slope.

  • Question: The slope of my Hill plot is not ideal, making it difficult to determine an accurate IC50. What could be the cause?

  • Answer: The slope of the dose-response curve provides information about the binding dynamics of the compound.

    • Shallow Slope: A shallow slope might indicate issues such as compound instability in the assay medium, solubility problems at higher concentrations, or complex biological responses.[1] It could also suggest positive cooperativity in binding.

    • Steep Slope: A steep slope can suggest strong positive cooperativity or could be an artifact of a narrow effective concentration range.[1] Ensure your dose range is wide enough to capture the full sigmoidal curve.[4]

Problem 3: The IC50 value is significantly different from previously reported values.

  • Question: My experimentally determined IC50 for this compound is drastically different from what I expected based on the literature. What should I investigate?

  • Answer: A shift in the IC50 value is a common problem and can be attributed to several experimental parameters:[1]

    • Cell Type and Health: Different cell lines can show varying sensitivities to a compound.[1] Ensure you are using the correct cell line and that the cells are healthy, in the logarithmic growth phase, and have a low passage number.[2][5][6]

    • Reagent Quality and Consistency: Use fresh media and supplements from a consistent source.[2] Batch-to-batch variability of this compound could also impact the results.

    • Assay Incubation Time: The duration of cell exposure to this compound can influence the apparent IC50. Optimize and maintain a consistent incubation time across all experiments.

    • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or the assay readout.

Problem 4: The dose-response curve is incomplete or does not reach a plateau.

  • Question: My this compound dose-response curve does not show a complete inhibition at high concentrations, or it doesn't plateau. What could be the issue?

  • Answer: An incomplete dose-response curve can arise from several factors:[7]

    • Compound Solubility: this compound may precipitate out of solution at higher concentrations, leading to a lower effective concentration than intended. Visually inspect your stock solutions and final assay wells for any signs of precipitation.

    • Off-Target Effects: At high concentrations, this compound might exert off-target effects that counteract its primary inhibitory action, leading to a complex curve shape.

    • Assay Dynamic Range: The assay signal may not have a wide enough dynamic range to detect a complete response.[3] Ensure your positive and negative controls provide a sufficient signal window.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is known as a highly selective M5 orthosteric antagonist.[8][9] It competitively binds to the M5 muscarinic acetylcholine (B1216132) receptor, blocking the binding of the endogenous ligand, acetylcholine.[8] Muscarinic receptors are G protein-coupled receptors that play a role in various physiological processes.[10] this compound has also been linked to the activation of the Nrf2 pathway, which is involved in the cellular antioxidant response.[11][12]

Q2: How does the Nrf2 signaling pathway relate to this compound's activity?

A2: Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation.[11][12] In response to cellular stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to Antioxidant Response Elements (AREs) in the DNA.[11][13] This leads to the transcription of genes encoding antioxidant and cytoprotective proteins.[12][14] While the primary mechanism of this compound is as an M5 antagonist, its modulation of the Nrf2 pathway may contribute to its overall cellular effects.

Q3: What are the critical parameters to control in a dose-response experiment with this compound?

A3: For reproducible results, it is crucial to standardize the following parameters:

ParameterRecommendationRationale
Cell Seeding Density Optimize and maintain a consistent cell number per well.[2]Cell density can affect cell health, growth rate, and responsiveness to treatment.[6]
Cell Passage Number Use cells with a low passage number and avoid continuous passaging for extended periods.[2]High passage numbers can lead to genetic drift and altered cellular phenotypes.
Serum Concentration Use a consistent lot and concentration of serum in your cell culture medium.Serum components can interact with the compound or affect cell signaling.
Incubation Time Keep the incubation time with this compound consistent across all experiments.The duration of exposure can significantly impact the observed biological effect.
Compound Dilution Prepare fresh serial dilutions of this compound for each experiment.The compound may degrade over time, affecting its potency.
Controls Always include vehicle (e.g., DMSO) controls and positive/negative assay controls.[2]Controls are essential for data normalization and assessing assay performance.

Experimental Protocols

General Protocol for a Cell-Based Dose-Response Assay
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Dilute the cell suspension to the desired seeding density.

    • Seed the cells into a 96-well plate and incubate overnight to allow for attachment.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is the same in all wells.

  • Cell Treatment:

    • Remove the old medium from the cell plate.

    • Add the this compound dilutions and control solutions to the respective wells.

    • Incubate the plate for the desired treatment duration.

  • Assay Readout:

    • Perform the specific assay to measure the desired endpoint (e.g., cell viability, reporter gene expression).

    • Read the plate using a microplate reader with the appropriate settings.

  • Data Analysis:

    • Subtract the background signal.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve (e.g., four-parameter logistic model) to determine the IC50.[4]

Visualizations

ML381_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound M5R M5 Receptor This compound->M5R Antagonist ACh Acetylcholine ACh->M5R Agonist Gq Gq Protein M5R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Sequesters Degradation Proteasomal Degradation Nrf2_cyto->Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation (Activated by Stress) ARE ARE Nrf2_nuc->ARE Gene_Tx Antioxidant Gene Transcription ARE->Gene_Tx

Caption: Signaling pathway of this compound as an M5 antagonist and the related Nrf2 antioxidant response pathway.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Data Acquisition cluster_analysis Analysis A1 Cell Culture B1 Cell Seeding in 96-well Plate A1->B1 A2 This compound Serial Dilution B2 Compound Addition A2->B2 B1->B2 B3 Incubation B2->B3 C1 Assay Readout (e.g., Viability) B3->C1 C2 Plate Reader Measurement C1->C2 D1 Data Normalization C2->D1 D2 Curve Fitting (4PL) D1->D2 D3 IC50 Determination D2->D3

Caption: General experimental workflow for a dose-response assay.

Troubleshooting_Logic Start Inconsistent Dose-Response Curve Q1 High Variability between Replicates? Start->Q1 A1 Check: - Cell Plating - Pipetting - Reagent Mixing - Plate Reader Q1->A1 Yes Q2 Abnormal Curve Shape? Q1->Q2 No A1->Q2 A2 Check: - Compound Stability - Compound Solubility - Dose Range Q2->A2 Yes Q3 Shifted IC50? Q2->Q3 No A2->Q3 A3 Check: - Cell Health/Passage - Reagent Quality - Incubation Time - Solvent Effects Q3->A3 Yes End Consistent Results Q3->End No A3->End

Caption: Troubleshooting flowchart for inconsistent dose-response curves.

References

Validation & Comparative

A Comparative Guide to M5 Muscarinic Receptor Modulators: ML381 vs. Negative Allosteric Modulators (NAMs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The M5 muscarinic acetylcholine (B1216132) receptor, a Gq-coupled receptor predominantly expressed in the central nervous system, has emerged as a promising target for therapeutic intervention in neuropsychiatric disorders, including addiction and schizophrenia. This guide provides a detailed comparison of ML381, a selective M5 orthosteric antagonist, with two prominent M5 negative allosteric modulators (NAMs), ML375 and VU6008667. We present a comprehensive overview of their pharmacological profiles, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate tool compound for their studies.

Overview of Modulator Action

This compound acts as an orthosteric antagonist, directly competing with the endogenous ligand acetylcholine (ACh) for the same binding site on the M5 receptor. In contrast, ML375 and VU6008667 are negative allosteric modulators (NAMs). They bind to a site topographically distinct from the ACh binding site, inducing a conformational change in the receptor that reduces the affinity and/or efficacy of ACh.[1] This fundamental difference in their mechanism of action has significant implications for their pharmacological effects.

Comparative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound, ML375, and VU6008667, providing a quantitative basis for comparison.

Table 1: In Vitro Potency and Selectivity

CompoundMechanism of ActionHuman M5 IC₅₀ (nM)Rat M5 IC₅₀ (nM)Selectivity over M1-M4Reference(s)
This compound Orthosteric Antagonist4501650>67-fold (>30 µM)[2][3]
ML375 Negative Allosteric Modulator300790>100-fold (>30 µM)[4]
VU6008667 Negative Allosteric Modulator12001600>25-fold (>30 µM)[5]

Table 2: Binding Affinity (Ki) at Muscarinic Receptors

CompoundHuman M5 Kᵢ (nM)Selectivity ProfileReference(s)
This compound 340Highly selective for M5 over M1-M4[2][6]
ML375 Not explicitly reported as Kᵢ, but shows high negative cooperativityHighly selective for M5 over M1-M4[7]
VU6008667 Not explicitly reportedHighly selective for M5 over M1-M4[5]

Table 3: Comparative Pharmacokinetics in Rats

ParameterThis compoundML375VU6008667Reference(s)
Route of Administration Intravenous (IV)Intraperitoneal (IP), Oral (PO)Oral (PO)[2][5]
Half-life (t₁/₂) Short (unstable in rat plasma)~80 hours~2.3 hours[2][4]
CNS Penetration (Brain:Plasma Ratio) 0.581.84.1[2][4][5]
Oral Bioavailability (%F) Not reported80%17%[4][5]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

M5 Receptor Gq Signaling Pathway

The M5 receptor, upon activation by an agonist like acetylcholine, couples to Gq protein, initiating a cascade of intracellular events.

M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine (Agonist) M5R M5 Receptor ACh->M5R Binds Gq Gq Protein M5R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to

Caption: M5 muscarinic acetylcholine receptor Gq-coupled signaling cascade.

Experimental Workflow for Characterizing M5 Modulators

The following diagram illustrates a typical workflow for the screening and characterization of novel M5 receptor modulators.

Experimental_Workflow cluster_screening High-Throughput Screening (HTS) cluster_characterization Hit Characterization cluster_invivo In Vivo Evaluation HTS Compound Library Screening (e.g., Calcium Mobilization Assay) Hits Primary Hits HTS->Hits Dose_Response Dose-Response Curves (IC₅₀/EC₅₀ Determination) Hits->Dose_Response Selectivity Selectivity Profiling (vs. M1-M4 Receptors) Dose_Response->Selectivity Mechanism Mechanism of Action (Orthosteric vs. Allosteric) Selectivity->Mechanism PK Pharmacokinetic Studies (t₁/₂, CNS penetration) Mechanism->PK Efficacy Efficacy Studies (e.g., Animal Models of Addiction) PK->Efficacy Lead Lead Compound Efficacy->Lead

Caption: Workflow for the discovery and development of M5 receptor modulators.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Calcium Mobilization Assay

This functional assay is used to determine the potency of M5 modulators by measuring changes in intracellular calcium concentration upon receptor activation.

Objective: To determine the IC₅₀ or EC₅₀ values of test compounds at the human M5 receptor.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human M5 receptor (CHO-hM5).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5 Assay Kit).

  • Probenecid (B1678239) (to prevent dye extrusion).

  • Acetylcholine (ACh) as the reference agonist.

  • Test compounds (this compound, ML375, VU6008667).

  • 384-well black-walled, clear-bottom microplates.

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.

Protocol:

  • Cell Plating: Seed CHO-hM5 cells into 384-well plates at a density of 10,000-20,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading: The following day, remove the culture medium and add the fluorescent calcium dye loading buffer containing probenecid to each well. Incubate the plate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compounds and ACh in assay buffer.

  • Assay Procedure:

    • Place the cell plate and compound plate into the FLIPR instrument.

    • For antagonist/NAM activity, add the test compound to the cells and incubate for a specified period (e.g., 15-30 minutes). Then, add a sub-maximal concentration (e.g., EC₈₀) of ACh to stimulate the receptor.

    • For agonist activity, add the test compound directly to the cells.

  • Data Acquisition: The FLIPR instrument measures the change in fluorescence intensity over time, reflecting the change in intracellular calcium concentration.

  • Data Analysis: The peak fluorescence response is measured. For antagonists/NAMs, the data are normalized to the response of ACh alone, and IC₅₀ values are calculated using a four-parameter logistic equation. For agonists, EC₅₀ values are determined.[8][9][10]

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound to the M5 receptor.

Objective: To determine the Kᵢ value of test compounds by measuring their ability to displace a radiolabeled ligand from the M5 receptor.

Materials:

  • Membranes from CHO cells expressing the human M5 receptor.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control: Atropine (10 µM).

  • Test compounds.

  • Glass fiber filter mats.

  • Scintillation cocktail.

  • Scintillation counter.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the CHO-hM5 cell membranes, a fixed concentration of [³H]-NMS (typically at or below its Kₑ value), and varying concentrations of the test compound in assay buffer.

  • Incubation: Incubate the plate at room temperature for 2-3 hours with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filter mat in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of specifically bound radioligand is calculated by subtracting non-specific binding (in the presence of atropine) from total binding. The IC₅₀ value of the test compound is determined by fitting the data to a one-site competition model. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[11][12]

In Vivo Efficacy Study: Opioid Self-Administration in Rats

This protocol is a general example of how to assess the in vivo efficacy of M5 NAMs in a model of addiction.

Objective: To evaluate the effect of an M5 NAM (e.g., ML375 or VU6008667) on the reinforcing effects of an opioid (e.g., oxycodone or remifentanil).

Animals: Male Sprague-Dawley rats.

Procedure:

  • Surgery: Rats are surgically implanted with an intravenous catheter in the jugular vein.

  • Self-Administration Training: Following recovery, rats are placed in operant conditioning chambers and trained to press a lever to receive an intravenous infusion of an opioid (e.g., remifentanil). Training typically proceeds under a fixed-ratio (FR) schedule of reinforcement (e.g., FR1, where one lever press results in one infusion).

  • Escalation/Maintenance: Once stable self-administration is established, the schedule may be changed to a more demanding one, such as an FR3 or a progressive-ratio (PR) schedule, to assess motivation.

  • Drug Treatment: Prior to a self-administration session, rats are pre-treated with the test compound (e.g., ML375 or VU6008667) or vehicle via the appropriate route (e.g., intraperitoneal or oral).

  • Data Collection: The number of active lever presses, inactive lever presses, and infusions earned are recorded during the session.

  • Data Analysis: The effect of the test compound on opioid self-administration is analyzed by comparing the number of infusions earned in the drug-treated group to the vehicle-treated group.[13][14]

Conclusion

This compound, as a selective M5 orthosteric antagonist, and ML375 and VU6008667, as selective M5 NAMs, represent valuable and distinct tools for probing the function of the M5 muscarinic receptor. The choice between these compounds will depend on the specific research question. This compound offers a direct competitive blockade of the receptor, while the NAMs provide a more nuanced modulation of endogenous cholinergic signaling. The differing pharmacokinetic profiles, particularly the long half-life of ML375 versus the shorter half-life of VU6008667, offer further flexibility for designing in vivo studies. This guide provides a foundational dataset and methodological overview to assist researchers in making an informed decision for their investigations into the therapeutic potential of targeting the M5 receptor.

References

Unveiling the Selectivity of ML381: A Comparative Analysis Against M1-M4 Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the muscarinic receptor antagonist ML381, with a focus on its selectivity against the M1, M2, M3, and M4 receptor subtypes. This analysis is supported by experimental data and detailed methodologies to ensure a comprehensive understanding of its pharmacological profile.

This compound has been identified as a potent and highly selective antagonist of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR). Its validation as a selective M5 antagonist has been established through rigorous experimental evaluation, which demonstrates its minimal interaction with the M1, M2, M3, and M4 receptor subtypes. This high degree of selectivity makes this compound a valuable chemical probe for elucidating the physiological and pathological roles of the M5 receptor.

Comparative Selectivity Profile of Muscarinic Receptor Antagonists

The selectivity of this compound for the M5 receptor over other muscarinic subtypes is a critical aspect of its utility as a research tool. The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of this compound against all five human muscarinic receptors (hM1-hM5). For a comprehensive comparison, the selectivity profiles of other well-established subtype-selective antagonists are also presented.

CompoundPrimary TargetM1 (Ki/IC50, nM)M2 (Ki/IC50, nM)M3 (Ki/IC50, nM)M4 (Ki/IC50, nM)M5 (Ki/IC50, nM)Selectivity over M1-M4
This compound M5 Antagonist >30,000[1]>30,000[1]>30,000[1]>30,000[1]340 (Ki) / 450 (IC50)[1][2]>88-fold vs M1-M4
MT-7 M1 Antagonist 1.31 (app Ki)[3]>10,000>10,000>10,000>10,000Highly selective for M1
Sch-211803 M2 Antagonist >700-fold vs M20.9 (Ki)---Highly selective for M2
Darifenacin M3 Antagonist 7.4 (pKi)8.2 (pKi)9.1 (pKi)[4]7.3 (pKi)8.0 (pKi)[4]~8-fold vs M2, ~50-fold vs M1
VU6028418 M4 Antagonist >10,000[5]3,500[5]>10,000[5]4.1 (IC50)[5][6]>10,000[5]>850-fold vs M2

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. pKi values are the negative logarithm of the Ki values.

Experimental Validation of this compound Selectivity

The determination of this compound's selectivity profile relies on two primary types of in vitro assays: radioligand binding assays and functional cell-based assays. These experiments are crucial for quantifying the interaction of a compound with its intended target and for assessing its off-target effects.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. In the case of this compound, competition binding assays using the non-selective muscarinic antagonist [3H]N-methylscopolamine ([3H]NMS) were performed on membranes from Chinese Hamster Ovary (CHO) cells stably expressing each of the five human muscarinic receptor subtypes (hM1-hM5).

Protocol Outline:

  • Membrane Preparation: CHO cells individually expressing hM1, hM2, hM3, hM4, or hM5 receptors are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.

  • Competition Binding: A fixed concentration of the radioligand ([3H]NMS) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Scintillation Counting: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (Calcium Mobilization)

Functional assays measure the biological response of a cell upon receptor activation or inhibition. For muscarinic receptors, particularly the Gq-coupled M1, M3, and M5 subtypes, changes in intracellular calcium concentration ([Ca2+]i) are a common readout of receptor activity.

Protocol Outline:

  • Cell Culture: CHO cells stably expressing one of the human muscarinic receptor subtypes (hM1-hM5) are seeded into multi-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which increases its fluorescence intensity upon binding to calcium.

  • Compound Addition: Varying concentrations of the antagonist (this compound) are added to the cells and incubated.

  • Agonist Stimulation: A known muscarinic agonist (e.g., acetylcholine or carbachol) is added at a concentration that elicits a submaximal response (typically EC80).

  • Fluorescence Measurement: The change in fluorescence, indicating the influx of intracellular calcium, is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium mobilization is quantified, and an IC50 value is determined.

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

G Muscarinic M5 Receptor Signaling and this compound Antagonism cluster_membrane Cell Membrane M5 M5 Receptor Gq Gq Protein M5->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ACh Acetylcholine (ACh) ACh->M5 Binds & Activates This compound This compound This compound->M5 Blocks Binding Ca_release Ca²⁺ Release IP3->Ca_release Triggers Cell_Response Cellular Response DAG->Cell_Response Ca_release->Cell_Response

Caption: M5 receptor signaling and this compound's antagonistic action.

G Experimental Workflow for Selectivity Profiling cluster_assays In Vitro Assays cluster_binding Binding Assay cluster_functional Functional Assay Binding_Start CHO Cell Membranes (M1, M2, M3, M4, M5) Add_Radioligand Add [3H]NMS Binding_Start->Add_Radioligand Add_this compound Add this compound (Concentration Gradient) Add_Radioligand->Add_this compound Incubate Incubate Add_this compound->Incubate Filter Filter & Wash Incubate->Filter Count Scintillation Counting Filter->Count Binding_End Determine Ki Count->Binding_End Analysis Data Analysis & Comparison Binding_End->Analysis Functional_Start Live CHO Cells (M1, M2, M3, M4, M5) Load_Dye Load with Ca²⁺ Dye Functional_Start->Load_Dye Add_ML381_Func Add this compound (Concentration Gradient) Load_Dye->Add_ML381_Func Add_Agonist Add ACh (EC80) Add_ML381_Func->Add_Agonist Measure_Fluorescence Measure Fluorescence Add_Agonist->Measure_Fluorescence Functional_End Determine IC50 Measure_Fluorescence->Functional_End Functional_End->Analysis Start Start Start->Binding_Start Start->Functional_Start Conclusion Conclusion on Selectivity Analysis->Conclusion

Caption: Workflow for assessing antagonist selectivity.

Conclusion

The experimental data unequivocally demonstrate that this compound is a highly selective antagonist for the M5 muscarinic receptor, with negligible activity at the M1, M2, M3, and M4 subtypes. This high degree of selectivity, validated through robust in vitro binding and functional assays, establishes this compound as an invaluable pharmacological tool for investigating the specific roles of the M5 receptor in health and disease. Its clear selectivity profile, as highlighted in the comparative data, distinguishes it from less selective muscarinic antagonists and enables more precise interrogation of M5 receptor function.

References

A Comparative Analysis of ML381 and Atropine on the M5 Muscarinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two key antagonists of the M5 muscarinic acetylcholine (B1216132) receptor: the highly selective research compound ML381 and the classical non-selective antagonist, atropine (B194438). This comparison is intended to assist researchers in selecting the appropriate tool compound for their studies and to provide a comprehensive overview of their respective pharmacological properties at the M5 receptor.

Introduction

The M5 muscarinic acetylcholine receptor, a Gq/11-coupled receptor, is the least understood of the five muscarinic subtypes. Its low expression levels in the central nervous system, primarily localized on dopaminergic neurons, have made it a challenging target to study.[1] However, emerging evidence suggests a role for the M5 receptor in addiction, schizophrenia, and other neurological disorders, sparking interest in the development of selective ligands to probe its function.[2]

This guide contrasts this compound, a potent and highly selective M5 antagonist, with atropine, a non-selective muscarinic antagonist that has been a pharmacological staple for decades.[2][3] Understanding the distinct properties of these two compounds is crucial for the accurate interpretation of experimental results and for the advancement of M5 receptor research.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for this compound and atropine at the human M5 muscarinic receptor.

Compound Parameter Value (nM) Assay Type Reference
This compound Ki340Radioligand Binding ([³H]NMS)[3]
IC50450Functional (Calcium Mobilization)[3][4]
Atropine Ki~0.6 - 2.0Radioligand Binding ([³H]NMS)[5]
IC50~1.0 - 3.0Functional (Calcium Mobilization/IP1)[5][6]
pKB8.7Functional (Inositol Phosphates)[5]

Table 1: Comparative Affinity and Potency at the Human M5 Receptor

Compound Selectivity for M5 over other Muscarinic Subtypes Reference
This compound >66-fold selective over M1, M2, M3, and M4 (IC50 > 30 µM for other subtypes)[2][3]
Atropine Non-selective; binds to all five muscarinic subtypes with high affinity[7]

Table 2: Muscarinic Receptor Subtype Selectivity

Signaling Pathway of the M5 Receptor

The M5 muscarinic acetylcholine receptor primarily signals through the Gq/11 family of G proteins. Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC), which then phosphorylates various downstream targets to elicit a cellular response.

M5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M5 M5 Receptor Gq11 Gq/11 M5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Ca_ER Ca2+ Ca_ER->PKC Activates IP3R->Ca_ER Releases Agonist Acetylcholine (Agonist) Agonist->M5 Binds

Caption: M5 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

This section details the general methodologies for two key experiments used to characterize the interaction of this compound and atropine with the M5 receptor.

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or atropine) for the M5 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human M5 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

  • Test compound (this compound or atropine) at various concentrations.

  • Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of [³H]NMS and varying concentrations of the test compound. Include wells for total binding (only [³H]NMS and membranes) and non-specific binding ([³H]NMS, membranes, and a high concentration of non-labeled atropine).

  • Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

Objective: To determine the functional potency (IC50) of an antagonist (e.g., this compound or atropine) in inhibiting agonist-induced intracellular calcium release mediated by the M5 receptor.

Materials:

  • A cell line stably expressing the human M5 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).

  • A muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine).

  • Test compound (this compound or atropine) at various concentrations.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Plate the M5-expressing cells in a multi-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Compound Pre-incubation: Add varying concentrations of the antagonist (this compound or atropine) to the wells and incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. The instrument will add a fixed concentration of the agonist (typically the EC80 concentration) to all wells and simultaneously measure the change in fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. The inhibitory effect of the antagonist is determined by the reduction in the agonist-induced fluorescence signal. Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing M5 receptor antagonists.

Experimental_Workflow cluster_screening High-Throughput Screening (HTS) cluster_characterization Hit Characterization and Validation HTS_Assay Primary Screen (e.g., Calcium Mobilization Assay) Hits Initial 'Hits' HTS_Assay->Hits Compound_Library Compound Library Compound_Library->HTS_Assay Dose_Response Dose-Response Curves (IC50 Determination) Hits->Dose_Response Binding_Assay Radioligand Binding Assay (Ki Determination) Dose_Response->Binding_Assay Selectivity_Panel Selectivity Profiling (M1-M4 Receptors) Binding_Assay->Selectivity_Panel Lead_Compound Validated Lead Compound (e.g., this compound) Selectivity_Panel->Lead_Compound

Caption: Workflow for M5 Antagonist Discovery.

Conclusion

The choice between this compound and atropine as an M5 receptor antagonist fundamentally depends on the experimental question. This compound, with its high selectivity, is an invaluable tool for specifically probing the physiological and pathological roles of the M5 receptor without the confounding effects of blocking other muscarinic subtypes.[2][3] Its use is critical in studies aiming to dissect the specific contributions of M5 to neuronal circuits and behavior.

Atropine, in contrast, remains a useful tool for studies where a broad, non-selective blockade of muscarinic receptors is desired.[7] Its well-characterized pharmacology and long history of use provide a wealth of comparative data. However, its lack of subtype selectivity means that any observed effects cannot be definitively attributed to the M5 receptor alone.

For researchers focused on elucidating the specific functions of the M5 receptor, this compound is the superior choice. For broader studies of the muscarinic system, atropine can still be a relevant, albeit less specific, tool. This guide provides the foundational data and protocols to aid in the informed selection and use of these important pharmacological agents.

References

Validating ML381's M5 Receptor Antagonism: A Comparison of Pharmacological and Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the on-target effects of a novel pharmacological agent is a critical step in the validation process. This guide provides a comparative overview of using ML381, a selective M5 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, in conjunction with small interfering RNA (siRNA) knockdown of the M5 receptor to confirm its mechanism of action. This combined approach offers a powerful strategy to distinguish on-target from potential off-target effects.

This compound has emerged as a valuable tool for studying the physiological roles of the M5 receptor, a Gq-protein coupled receptor that, upon activation by acetylcholine, triggers a signaling cascade involving phospholipase C (PLC), inositol (B14025) trisphosphate (IP3), and intracellular calcium mobilization. While this compound exhibits high selectivity for the M5 receptor over other mAChR subtypes (M1-M4), as with any pharmacological agent, rigorous validation of its on-target activity is paramount. The use of siRNA to specifically silence the expression of the M5 receptor provides a robust genetic method to corroborate the pharmacological findings with this compound.

Comparison of this compound Effects in the Presence and Absence of M5 Receptor

The core principle of this validation strategy lies in comparing the cellular response to this compound in a standard experimental setup versus a setup where the M5 receptor has been knocked down. A significant attenuation or complete abolition of the effects of this compound in M5-knockdown cells would provide strong evidence that the compound's activity is mediated through this specific receptor.

Experimental ConditionExpected Agonist (e.g., Acetylcholine) ResponseExpected this compound Effect on Agonist ResponseInterpretation
Wild-Type Cells (Control) Robust increase in intracellular calcium ([Ca2+]i)Dose-dependent inhibition of agonist-induced [Ca2+]i increaseThis compound acts as an antagonist at the M5 receptor.
Scrambled siRNA-treated Cells (Control) Robust increase in intracellular calcium ([Ca2+]i)Dose-dependent inhibition of agonist-induced [Ca2+]i increaseThe siRNA delivery process itself does not alter the cellular response.
M5 siRNA-treated Cells (Knockdown) Significantly attenuated or no increase in intracellular calcium ([Ca2+]i)Minimal to no further inhibition of the already reduced agonist responseThe effect of this compound is dependent on the presence of the M5 receptor, confirming on-target activity.

Experimental Protocols

To effectively validate the on-target effects of this compound using siRNA, a series of well-controlled experiments are necessary. Below are detailed protocols for M5 receptor knockdown and the subsequent functional assessment of this compound.

M5 Receptor (CHRM5) siRNA Knockdown Protocol

This protocol outlines the steps for transiently knocking down the expression of the M5 receptor in a suitable cell line (e.g., HEK293 or CHO cells stably expressing the human M5 receptor).

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Preparation: On the day of transfection, prepare the siRNA solution. It is recommended to use a pool of 2-3 validated siRNAs targeting different regions of the CHRM5 mRNA to improve knockdown efficiency and minimize off-target effects. A non-targeting scrambled siRNA should be used as a negative control.

  • Transfection Complex Formation: Dilute the M5 siRNA or scrambled siRNA in a serum-free medium. In a separate tube, dilute a suitable transfection reagent (e.g., lipofectamine-based) in the same medium. Combine the siRNA and transfection reagent solutions and incubate at room temperature for 15-20 minutes to allow for the formation of transfection complexes.

  • Cell Transfection: Add the transfection complexes dropwise to the cells. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically to achieve maximal protein knockdown.

  • Validation of Knockdown: After the incubation period, harvest a subset of the cells to validate the knockdown efficiency. This can be done at the mRNA level using quantitative real-time PCR (qRT-PCR) or at the protein level using Western blotting with a validated M5 receptor antibody. A knockdown efficiency of >70% is generally considered acceptable.

Functional Assay: Intracellular Calcium Measurement

This protocol describes how to measure changes in intracellular calcium concentration in response to an agonist and the antagonist this compound in both control and M5-knockdown cells.

  • Cell Preparation: Seed wild-type, scrambled siRNA-treated, and M5 siRNA-treated cells into a 96-well black, clear-bottom plate.

  • Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS) and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.

  • Compound Preparation: Prepare serial dilutions of this compound and a standard M5 receptor agonist (e.g., acetylcholine or carbachol) in the assay buffer.

  • Antagonist Pre-incubation: After dye loading, wash the cells to remove excess dye. Add the different concentrations of this compound to the appropriate wells and incubate for 15-30 minutes.

  • Agonist Stimulation and Data Acquisition: Place the plate in a fluorescence plate reader. Initiate the reading to establish a baseline fluorescence. Then, add the M5 agonist to all wells and continue to record the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Calculate the agonist's EC50 in the absence and presence of different concentrations of this compound in all cell types. In the M5-knockdown cells, the agonist should show a significantly reduced or absent response, and consequently, this compound should have a minimal effect.

Visualizing the Validation Workflow and Signaling Pathway

To better illustrate the concepts described, the following diagrams, generated using the DOT language, depict the M5 receptor signaling pathway and the experimental workflow for validating this compound's effects.

M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M5R M5 Receptor Gq Gq Protein M5R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC Protein Kinase C DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Downstream Downstream Cellular Effects Ca_cyto->Downstream PKC->Downstream ACh Acetylcholine ACh->M5R Activates This compound This compound This compound->M5R Blocks

Caption: M5 Receptor Signaling Pathway.

siRNA_Validation_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis & Interpretation WT Wild-Type Cells Agonist Agonist (e.g., ACh) WT->Agonist ML381_Agonist This compound + Agonist WT->ML381_Agonist Scr_siRNA Scrambled siRNA (Control) Scr_siRNA->Agonist Scr_siRNA->ML381_Agonist M5_siRNA M5 siRNA (Knockdown) M5_siRNA->Agonist M5_siRNA->ML381_Agonist WT_response Response Agonist->WT_response Scr_response Response Agonist->Scr_response M5_response Response Agonist->M5_response ML381_Agonist->WT_response ML381_Agonist->Scr_response ML381_Agonist->M5_response Interpretation Compare responses to determine on-target effect of this compound WT_response->Interpretation Scr_response->Interpretation M5_response->Interpretation

Caption: Experimental Workflow for this compound Validation.

By employing the combination of a selective pharmacological tool like this compound and a specific genetic knockdown approach with siRNA, researchers can confidently validate the on-target effects of their compounds and gain a deeper understanding of the physiological and pathological roles of the M5 muscarinic receptor. This rigorous validation is essential for the advancement of drug discovery and development programs targeting this receptor.

Unraveling the True Identity of ML381: A Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of scientific literature reveals that ML381 is a highly selective M5 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, contrary to the suggested focus on the NRF2 signaling pathway. This guide provides a comprehensive overview of the true mechanism of action for this compound, alongside relevant experimental insights, to ensure accurate scientific understanding and application.

Initial investigations into the activity of this compound in the context of the NRF2 pathway have yielded no supporting evidence. Instead, a robust body of research identifies this compound, also known as VU0488130, as a potent and selective antagonist of the M5 muscarinic acetylcholine receptor.[1] This distinction is crucial for researchers, as its biological effects are mediated through a completely different signaling cascade than the NRF2 antioxidant response pathway. It is possible that this compound has been confused with ML385 , a distinct compound that is a known and specific inhibitor of NRF2.[2][3][4][5]

Correcting the Record: The True Target of this compound

This compound functions by competitively binding to the orthosteric site of the M5 muscarinic acetylcholine receptor, thereby blocking the binding of the endogenous ligand, acetylcholine.[2][6][7] The M5 receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gq/11 proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling pathway is primarily involved in modulating dopaminergic neurotransmission.[2][8]

The NRF2 Signaling Pathway: A Separate Avenue

For clarity, the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a critical cellular defense mechanism against oxidative stress.[6][9][10][11] Under normal conditions, NRF2 is kept inactive in the cytoplasm by its repressor protein, Keap1.[6][9][10] Upon exposure to oxidative or electrophilic stress, Keap1 is modified, leading to the release and nuclear translocation of NRF2. In the nucleus, NRF2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, inducing the expression of a wide array of antioxidant and cytoprotective enzymes.[6][9][10][11]

Given the lack of evidence for this compound's involvement in the NRF2 pathway, a comparison of its activity in different cell lines related to this pathway cannot be provided.

Visualizing the Correct Signaling Pathway of this compound

To accurately represent the mechanism of action of this compound, the following diagram illustrates the M5 muscarinic acetylcholine receptor signaling pathway that it antagonizes.

ML381_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M5_Receptor M5 Receptor Gq Gq Protein M5_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine ACh->M5_Receptor Binds & Activates This compound This compound This compound->M5_Receptor Binds & Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

This compound inhibits the M5 muscarinic acetylcholine receptor pathway.

Experimental Protocols for Assessing this compound Activity

While we cannot provide protocols for NRF2 activity, the following outlines a general experimental workflow for validating the activity of this compound as an M5 receptor antagonist.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Activity cell_culture 1. Cell Culture (e.g., CHO-K1 cells stably expressing human M5 receptor) ml381_treatment 4. Pre-incubation with this compound (at varying concentrations) cell_culture->ml381_treatment calcium_assay 2. Intracellular Calcium Mobilization Assay data_acquisition 5. Measurement of Calcium Flux (e.g., using a fluorescent calcium indicator like Fura-2 AM or Fluo-4 AM) calcium_assay->data_acquisition agonist_stimulation 3. Stimulation with a Muscarinic Agonist (e.g., Carbachol) agonist_stimulation->calcium_assay ml381_treatment->agonist_stimulation data_analysis 6. Data Analysis (Determine IC50 value of this compound) data_acquisition->data_analysis

Workflow for assessing this compound's antagonistic activity on the M5 receptor.
Detailed Methodologies:

1. Cell Culture:

  • Chinese Hamster Ovary (CHO-K1) cells, or other suitable host cells, are stably transfected to express the human M5 muscarinic acetylcholine receptor.

  • Cells are maintained in appropriate culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to ensure the continued expression of the receptor.

2. Intracellular Calcium Mobilization Assay:

  • This functional assay measures the ability of the M5 receptor to signal through the Gq pathway, leading to an increase in intracellular calcium.

  • Cells are seeded into 96- or 384-well plates and grown to a suitable confluency.

  • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This dye will fluoresce upon binding to free intracellular calcium.

3. This compound Treatment:

  • Prior to agonist stimulation, cells are incubated with varying concentrations of this compound for a defined period. A vehicle control (e.g., DMSO) is also included.

4. Agonist Stimulation:

  • A known muscarinic agonist, such as carbachol (B1668302) or acetylcholine, is added to the wells to stimulate the M5 receptors.

5. Data Acquisition:

  • The fluorescence intensity in each well is measured over time using a fluorescence plate reader (e.g., a FLIPR or FlexStation). The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

6. Data Analysis:

  • The peak fluorescence response is measured for each concentration of this compound.

  • The data are normalized to the response of the agonist alone.

  • An inhibition curve is generated by plotting the response against the logarithm of the this compound concentration.

  • The half-maximal inhibitory concentration (IC50) is calculated from this curve using non-linear regression. This value represents the concentration of this compound required to inhibit 50% of the maximal agonist response and is a measure of its potency as an antagonist.

References

Comparative Analysis of the M5-Selective Antagonist ML381 and Non-Selective Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the pharmacological distinctions, experimental evaluation, and signaling pathways of the novel M5-selective antagonist ML381 versus classical non-selective muscarinic antagonists such as atropine, scopolamine (B1681570), and ipratropium (B1672105).

This guide provides a comprehensive comparison of the M5-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, this compound, with widely used non-selective muscarinic antagonists. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows, this document aims to equip researchers with the necessary information to effectively utilize these pharmacological tools in their studies.

Introduction to this compound and Non-Selective Muscarinic Antagonists

Muscarinic acetylcholine receptors, consisting of five subtypes (M1-M5), are G protein-coupled receptors that mediate a wide array of physiological functions. While non-selective antagonists, which block multiple mAChR subtypes, have been invaluable pharmacological tools and therapeutic agents, their lack of specificity can lead to a broad range of effects and potential side effects. The development of subtype-selective antagonists, such as this compound for the M5 receptor, offers a more precise approach to dissecting the roles of individual receptor subtypes and for developing targeted therapeutics.

This compound is a potent and highly selective antagonist for the M5 muscarinic receptor.[1][2][3] In contrast, classical non-selective antagonists like atropine, scopolamine, and ipratropium exhibit high affinity for multiple muscarinic receptor subtypes.[4][5][6][7] This fundamental difference in selectivity is the basis for their distinct pharmacological profiles and potential applications.

Data Presentation: A Quantitative Comparison

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of this compound and representative non-selective muscarinic antagonists across the five human muscarinic receptor subtypes. This quantitative data highlights the remarkable selectivity of this compound for the M5 receptor compared to the broad-spectrum activity of the non-selective agents.

Table 1: Binding Affinity (Ki) of Muscarinic Antagonists at Human M1-M5 Receptors

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
This compound >30,000[3]>30,000[3]>30,000[3]>30,000[3]340[3]
Atropine 1.27[8]3.24[8]2.21[8]0.77[8]2.84[8]
Scopolamine 1.0[9]4.0[9]1.3[9]1.6[9]5.0[9]
Ipratropium 2.9[10]2.0[10]1.7[10]--

Table 2: Functional Antagonism (IC50) of Muscarinic Antagonists at Human M1-M5 Receptors

CompoundM1 IC50 (nM)M2 IC50 (nM)M3 IC50 (nM)M4 IC50 (nM)M5 IC50 (nM)
This compound >30,000[3]>30,000[3]>30,000[3]>30,000[3]450[3]
Atropine 2.22[8]4.32[8]4.16[8]2.38[8]3.39[8]
Scopolamine ~1-10~1-10~1-10~1-10~1-10
Ipratropium ~1-5~1-5~1-5--

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental approaches, the following diagrams have been generated using the DOT language.

cluster_M5 M5 Receptor Signaling cluster_antagonists Antagonist Action cluster_other_receptors Other Muscarinic Receptors M5 M5 Receptor Gq11 Gq/11 M5->Gq11 ACh PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Dopamine_release Dopamine Release Modulation Ca_release->Dopamine_release PKC->Dopamine_release This compound This compound This compound->M5 Blocks NonSelective Non-Selective Antagonists (Atropine, etc.) NonSelective->M5 Blocks M1 M1 NonSelective->M1 Blocks M2 M2 NonSelective->M2 Blocks M3 M3 NonSelective->M3 Blocks M4 M4 NonSelective->M4 Blocks

Caption: M5 Receptor Signaling and Antagonist Intervention.

cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation (Dopamine Release) start_invitro Cell Lines Expressing M1-M5 Receptors binding_assay Radioligand Binding Assay ([³H]-NMS) start_invitro->binding_assay functional_assay Calcium Mobilization Assay (Fluo-4) start_invitro->functional_assay ki_values Determine Ki values (Binding Affinity) binding_assay->ki_values ic50_values Determine IC50 values (Functional Potency) functional_assay->ic50_values selectivity Assess Selectivity Profile ki_values->selectivity ic50_values->selectivity animal_model Animal Model (e.g., Rat, Mouse) microdialysis In Vivo Microdialysis (Striatum) animal_model->microdialysis drug_admin Systemic or Local Antagonist Administration microdialysis->drug_admin hplc HPLC-ECD Analysis of Dialysate drug_admin->hplc da_levels Quantify Dopamine Levels hplc->da_levels comparison Compare Effects of This compound vs. Non-Selective da_levels->comparison

References

Validating the Orthosteric Binding Site of ML381 on the M5 Muscarinic Acetylcholine Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ML381, a selective orthosteric antagonist for the M5 muscarinic acetylcholine (B1216132) receptor (M5R), with other relevant compounds. Experimental data is presented to validate its binding site and compare its performance against alternative M5R modulators. Detailed experimental protocols and signaling pathway visualizations are included to support further research and drug development efforts.

Introduction to this compound and the M5 Receptor

The M5 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system, particularly in dopaminergic neurons of the substantia nigra and ventral tegmental area. This localization suggests a crucial role in modulating dopamine (B1211576) signaling, making it a potential therapeutic target for conditions like addiction and neuropsychiatric disorders. This compound has emerged as a valuable tool for studying M5R function due to its high selectivity as an orthosteric antagonist. Orthosteric ligands bind to the same site as the endogenous ligand, in this case, acetylcholine (ACh).

Comparative Analysis of M5 Receptor Ligands

The following table summarizes the binding affinities and functional potencies of this compound and other compounds that interact with the M5 receptor. This data is crucial for understanding the selectivity and potential applications of each ligand.

CompoundTypeTarget Receptor(s)M5 Affinity (Ki)M5 Potency (IC50/EC50)Other Subtype Affinities/Potencies
This compound Orthosteric Antagonist M5 340 nM 450 nM (hM5) >30 µM for M1-M4
PirenzepineOrthosteric AntagonistM1 selective~398 nM (pKi 6.4)-M1 (pKi 8.74), M2 (pKi 7.35), M3 (low), M4 (pKi 8.32)
HimbacineOrthosteric AntagonistM2/M4 selective296 nM-M2 (4 nM), M4 (7 nM), M3 (59 nM), M1 (83 nM)[1]
DarifenacinOrthosteric AntagonistM3 selective~100 nM (pKi 8.0)pKB 7.7M3 (pKi 9.1), M1 (pKi 8.2), M2 (pKi 7.4), M4 (pKi 7.3)[2]
ML375Negative Allosteric Modulator (NAM)M5-300 nM (hM5), 790 nM (rM5)>30 µM for M1-M4[3][4][5]
VU0238429Positive Allosteric Modulator (PAM)M5-1.16 µM>30 µM for M1 and M3; inactive at M2 and M4[6][7][8]

Experimental Validation of this compound's Orthosteric Binding

The orthosteric binding of this compound to the M5 receptor has been validated through competitive radioligand binding assays. This method assesses the ability of an unlabeled compound (this compound) to displace a radioactively labeled ligand that is known to bind to the orthosteric site.

Experimental Workflow: Radioligand Competition Binding Assay

G prep Prepare cell membranes expressing M5 receptors incubation Incubate membranes, radioligand, and this compound prep->incubation radioligand Prepare radioligand solution (e.g., [3H]NMS) radioligand->incubation competitor Prepare serial dilutions of this compound competitor->incubation filtration Separate bound and free radioligand via vacuum filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Data analysis to determine Ki value of this compound scintillation->analysis

Caption: Workflow for a radioligand competition binding assay.

Experimental Protocol: Radioligand Competition Binding Assay
  • Membrane Preparation: Cell membranes from a stable cell line overexpressing the human M5 muscarinic receptor are prepared.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions.

  • Radioligand: A fixed concentration of a non-selective muscarinic orthosteric radioligand, such as [3H]N-methylscopolamine ([3H]NMS), is used.

  • Competitor: A range of concentrations of the unlabeled test compound (this compound) are prepared.

  • Incubation: The cell membranes, radioligand, and competitor are incubated together to allow for binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

M5 Receptor Signaling Pathway

This compound, as an orthosteric antagonist, blocks the binding of acetylcholine and subsequent activation of the M5 receptor. The canonical signaling pathway for the M5 receptor involves its coupling to Gq/11 proteins.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol M5R M5 Receptor Gq Gq/11 Protein M5R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG Diacylglycerol PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC Response Cellular Response Ca2->Response PKC->Response ACh Acetylcholine ACh->M5R Activates This compound This compound This compound->M5R Blocks

Caption: M5 receptor signaling pathway and the inhibitory action of this compound.

Functional Assays to Characterize M5 Receptor Ligands

Functional assays, such as calcium mobilization assays, are used to determine whether a ligand acts as an agonist, antagonist, or allosteric modulator. For the Gq-coupled M5 receptor, agonist activation leads to an increase in intracellular calcium concentration.

Experimental Workflow: Calcium Mobilization Assay

G cell_prep Plate cells expressing M5 receptors dye_loading Load cells with a calcium-sensitive fluorescent dye cell_prep->dye_loading compound_add Add test compound (e.g., this compound) followed by an agonist (e.g., ACh) dye_loading->compound_add fluorescence_read Measure fluorescence changes over time using a plate reader compound_add->fluorescence_read data_analysis Analyze data to determine IC50 (for antagonists) or EC50 (for agonists) fluorescence_read->data_analysis

References

A Comparative Guide to M5 Selective Antagonists: ML381 Versus Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The M5 muscarinic acetylcholine (B1216132) receptor, a Gq-coupled receptor predominantly expressed in the central nervous system, has emerged as a promising therapeutic target for various neurological and psychiatric disorders, including addiction and schizophrenia. The development of selective antagonists for the M5 receptor is crucial for elucidating its physiological roles and for advancing drug discovery efforts. This guide provides an objective comparison of the well-established M5 selective antagonist, ML381, with more recently developed novel antagonists, supported by experimental data and detailed methodologies.

Performance Comparison of M5 Selective Antagonists

Since the development of this compound, a number of novel M5 selective antagonists have been synthesized, offering improvements in potency, selectivity, and pharmacokinetic properties. This section provides a quantitative comparison of key pharmacological parameters for this compound and select novel antagonists.

CompoundTypeHuman M5 IC50 (nM)Human M5 Ki (nM)Selectivity vs. M1-M4Key FeaturesReference
This compound Orthosteric Antagonist450340>66-fold (>30 µM)CNS penetrant; unstable in rat plasma, suitable for in vitro/electrophysiology.[1][2][1][2]
VU0488130 Orthosteric Antagonist450341>66-fold (>30 µM)Alternative designation for this compound.[1][2][1][2]
VU6019650 Orthosteric Antagonist36Not Reported>100-foldHigh potency and selectivity; favorable properties for systemic dosing.[3][3]
VU6008667 Negative Allosteric Modulator (NAM)Not ReportedNot ReportedSelective for M5Short-acting; attenuates oxycodone self-administration.[4][4]

M5 Receptor Signaling Pathway

The M5 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway. Upon activation by acetylcholine, the Gαq subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. The subsequent increase in intracellular calcium concentration triggers various downstream cellular responses.

M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Acetylcholine Acetylcholine M5_Receptor M5 Receptor Acetylcholine->M5_Receptor Binds Gq_protein Gq M5_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers Cellular_Response Cellular Response DAG->Cellular_Response Ca2_release->Cellular_Response

M5 Receptor Gq Signaling Pathway

Experimental Protocols

Accurate characterization of novel M5 selective antagonists relies on robust and reproducible experimental assays. Below are detailed protocols for key in vitro experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the M5 receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human M5 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Non-specific binding control: Atropine (B194438) (10 µM).

  • Test compounds.

  • GF/B filter plates.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add assay buffer, a fixed concentration of [³H]-NMS (e.g., 0.3 nM), and varying concentrations of the test compound.

    • Add the cell membrane preparation (e.g., 10-20 µg of protein).

    • For non-specific binding wells, add atropine instead of the test compound.

    • Incubate the plate with gentle agitation for 2-3 hours at room temperature.

  • Filtration and Counting:

    • Rapidly filter the reaction mixture through a GF/B filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, 0.9% NaCl, pH 7.4).

    • Dry the filter plate and add scintillation fluid.

    • Count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of the test compound by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay (FLIPR)

This functional assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium.

Materials:

  • CHO or HEK293 cells stably expressing the human M5 receptor.

  • Cell culture medium (e.g., Ham's F-12).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 5 Assay Kit).

  • Probenecid (B1678239) (to prevent dye leakage).

  • Agonist (e.g., carbachol).

  • Test compounds.

  • 384-well black-walled, clear-bottom plates.

  • Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

  • Cell Plating:

    • Plate the M5-expressing cells in 384-well plates and incubate overnight.

  • Dye Loading:

    • Prepare a dye-loading solution containing the calcium-sensitive dye and probenecid in assay buffer.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate for 1 hour at 37°C.

  • Assay:

    • Prepare a plate with varying concentrations of the test antagonist.

    • Prepare a plate with a fixed concentration of the agonist (e.g., EC80 of carbachol).

    • Place the cell plate and compound plates into the FLIPR instrument.

    • The instrument will first add the antagonist to the cells, followed by a short incubation.

    • Then, the agonist is added, and the fluorescence intensity is measured over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the inhibitory effect of the antagonist at each concentration.

    • Calculate the IC50 value of the antagonist by fitting the data to a dose-response curve.

Experimental Workflow for M5 Antagonist Characterization

The following diagram illustrates a typical workflow for the discovery and characterization of novel M5 selective antagonists.

Experimental_Workflow cluster_Discovery Discovery & Initial Screening cluster_Characterization In Vitro Characterization cluster_Optimization Lead Optimization cluster_InVivo In Vivo Validation HTS High-Throughput Screening (e.g., Calcium Mobilization Assay) Hit_Confirmation Hit Confirmation & Triage HTS->Hit_Confirmation Potency Potency Determination (IC50 in functional assays) Hit_Confirmation->Potency Affinity Binding Affinity (Ki from Radioligand Assay) Potency->Affinity Selectivity Selectivity Profiling (vs. M1, M2, M3, M4) Affinity->Selectivity Mechanism Mechanism of Action (Orthosteric vs. Allosteric) Selectivity->Mechanism SAR Structure-Activity Relationship (SAR) Medicinal Chemistry Mechanism->SAR ADME ADME/PK Profiling (Metabolic Stability, Permeability) SAR->ADME Efficacy In Vivo Efficacy Models (e.g., Addiction Models) ADME->Efficacy PK_PD Pharmacokinetics/Pharmacodynamics (PK/PD) Efficacy->PK_PD

M5 Antagonist Discovery Workflow

Conclusion

This compound has been an invaluable tool for probing the function of the M5 receptor. However, its limitations, particularly its instability in plasma, have driven the search for novel antagonists with improved drug-like properties. Compounds such as VU6019650 represent a significant advancement, offering higher potency and suitability for in vivo studies. The development of selective negative allosteric modulators like VU6008667 further expands the chemical toolbox for targeting the M5 receptor. The continued exploration of diverse chemical scaffolds will be essential for the development of clinically viable M5 selective antagonists for the treatment of CNS disorders. The experimental protocols and workflows detailed in this guide provide a framework for the rigorous evaluation of these next-generation compounds.

References

Safety Operating Guide

Navigating the Proper Disposal of ML381: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

Chemical and Physical Properties of ML381

A summary of the known quantitative data for this compound is presented below. This information is crucial for assessing its potential hazards and for clear communication with your institution's Environmental Health and Safety (EHS) department.

PropertyValueSource
Molecular Weight 379 g/mol [1]
cLogP (Lipophilicity) 2.74[1]
Topological Polar Surface Area (TPSA) 86 Ų[1]

Step-by-Step Disposal Protocol for this compound

The following protocol provides a procedural, step-by-step guide for the safe disposal of this compound and materials contaminated with it. This is a general guideline, and it is imperative to always consult and adhere to your institution's specific EHS procedures.

Waste Identification and Classification
  • Treat all unused or expired this compound as chemical waste.[2]

  • Any materials that have come into contact with this compound, such as gloves, pipette tips, vials, and bench paper, should be considered contaminated waste and disposed of accordingly.[2]

  • Solutions containing this compound must be collected as liquid chemical waste.[2]

Waste Segregation
  • Collect this compound waste separately from other chemical waste streams to avoid incompatible mixtures.[3]

  • Specifically, keep aqueous waste separate from organic solvent waste.[3]

Containerization and Labeling
  • Liquid Waste: Collect liquid waste containing this compound in a suitable, leak-proof container with a secure lid that is compatible with the chemical. The original reagent bottle can often be reused for this purpose.[4]

  • Solid Waste: Collect contaminated solid waste, such as lab supplies, in a designated, puncture-resistant container or a clearly labeled bag for chemical waste.[2]

  • Labeling: Clearly label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[2][4] Keep the container closed except when adding waste.[4]

Secure Storage
  • Store waste containers in a designated, well-ventilated, and secure area within the laboratory, away from incompatible materials.[2]

  • The storage area should be known to all laboratory personnel and be subject to regular inspection by the EHS department.[2]

Arrange for Professional Disposal
  • Contact EHS: Never dispose of this compound down the drain or in the regular trash.[2][5] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.[2]

  • Provide Information: Be prepared to provide the EHS department with all necessary information about the waste, including its name, quantity, and any other known properties.

The overriding principle for handling laboratory waste is that no experimental activity should begin without a clear plan for the disposal of all resulting waste, both hazardous and non-hazardous.[3]

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

ML381_Disposal_Workflow cluster_prep In-Lab Waste Preparation cluster_disposal Official Disposal start Identify this compound Waste (Unused, Contaminated Materials, Solutions) segregate Segregate Waste (Separate from other chemicals) start->segregate containerize Containerize Properly (Leak-proof, compatible containers) segregate->containerize label_waste Label Container ('Hazardous Waste', 'this compound', details) containerize->label_waste store Store Securely (Designated, ventilated area) label_waste->store contact_ehs Contact EHS Department (Schedule Waste Pickup) store->contact_ehs pickup EHS Waste Collection contact_ehs->pickup

Caption: A workflow diagram for the proper disposal of this compound.

References

Essential Safety and Handling Guide for ML381 (VU0488130)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling, storage, and disposal of ML381, a selective M5 muscarinic acetylcholine (B1216132) receptor antagonist. The following guidelines are intended to ensure the safe execution of research protocols and proper management of waste.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

Protective EquipmentSpecifications and Purpose
Eye Protection Chemical safety goggles or a face shield to protect against splashes.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber).
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the powder form or when adequate ventilation is not available.
Body Protection A laboratory coat or other protective clothing to prevent skin contact.

General Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust or aerosols.

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wash hands thoroughly after handling.

Storage and Disposal Plans

Proper storage and disposal are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

AspectGuideline
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage as a powder, -20°C for up to 3 years is recommended. In solvent, store at -80°C for up to 1 year.[1]
Disposal Dispose of waste product and contaminated materials in accordance with local, state, and federal regulations. Unused or unwanted this compound should be disposed of as chemical waste. Do not allow the product to enter drains.

Experimental Protocols and Data

This compound, also known as VU0488130, is a potent and selective M5 orthosteric antagonist.[1][2] It is a valuable tool for in vitro and electrophysiology studies.[2][3]

Key Experimental Parameters:

ParameterValueSpecies
hM5 IC50 450 nMHuman
hM5 Ki 340 nMHuman
rM5 IC50 1.65 µMRat
M1-M4 IC50 >30 µMHuman & Rat

h: human, r: rat

Solubility and Stability: this compound is soluble in DMSO and ethanol. For in vivo studies, various formulations can be prepared, though it's noted to be unstable in rat plasma.[4]

  • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: Soluble at ≥ 2.5 mg/mL.[4]

  • 10% DMSO, 90% (20% SBE-β-CD in Saline): Soluble at ≥ 2.5 mg/mL.[4]

  • 10% DMSO, 90% Corn Oil: Soluble at ≥ 2.5 mg/mL.[4]

The compound shows good stability in phosphate-buffered saline (PBS).[2]

Signaling Pathway and Mechanism of Action

This compound acts as an orthosteric antagonist at the M5 muscarinic acetylcholine receptor. This means it binds to the same site as the endogenous ligand, acetylcholine, and blocks its action. The M5 receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically signals through the Gq pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events. By blocking this, this compound inhibits these downstream effects.

ML381_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M5_Receptor M5 Receptor Acetylcholine->M5_Receptor Binds & Activates This compound This compound This compound->M5_Receptor Binds & Blocks Gq_protein Gq Protein M5_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates Downstream_Signaling Downstream Signaling PLC->Downstream_Signaling Initiates

Caption: Mechanism of action of this compound as an M5 receptor antagonist.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.